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  • Product: 4-Methylquinazolin-8-ol
  • CAS: 99512-70-6

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity and Cytotoxicity of 4-Methylquinazolin-8-ol Derivatives: A Technical Guide

Executive Summary The compound 4-Methylquinazolin-8-ol (CAS: 99512-70-6), alongside its halogenated precursors like 6-bromo-4-methylquinazolin-8-ol, has emerged as a privileged pharmacophore in modern oncology drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methylquinazolin-8-ol (CAS: 99512-70-6), alongside its halogenated precursors like 6-bromo-4-methylquinazolin-8-ol, has emerged as a privileged pharmacophore in modern oncology drug discovery. Rather than acting as a standalone therapeutic, this scaffold serves as the critical binding moiety for developing highly potent, ATP-competitive kinase inhibitors and advanced degradation modalities targeting the Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK) pathways. This whitepaper details the mechanistic grounding, structure-activity relationships (SAR), and standardized in vitro protocols required to evaluate the biological activity and cytotoxicity of these derivatives.

Mechanistic Grounding: The PI3K/AKT/mTOR Axis

The cytotoxicity of 4-methylquinazoline derivatives in cancer models is primarily driven by their ability to blockade the PI3K/AKT/mTOR signaling cascade—a pathway notoriously hyperactivated in human malignancies. The quinazoline core acts as an ATP mimetic. The nitrogen atoms within the quinazoline ring establish critical hydrogen bonds with the kinase hinge region (specifically Val851 in PI3Kα), while the 4-methyl group occupies an adjacent hydrophobic pocket, anchoring the molecule within the active site[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor 4-Methylquinazoline Derivatives Inhibitor->PI3K Competitive Inhibition

Fig 1. PI3K/AKT/mTOR signaling pathway and competitive inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) & In Vitro Biological Activity

The 8-hydroxyl group of 4-methylquinazolin-8-ol provides a highly versatile synthetic handle for etherification, allowing medicinal chemists to fine-tune the physicochemical properties of the resulting inhibitors.

  • Lipophilicity Optimization: Early cycloalkyl substitutions at the 8-position resulted in high calculated partition coefficients (cLogP > 5.5), leading to poor metabolic stability and suboptimal cellular translation. However, substituting the 8-position with oxygen-containing heterocycles, such as tetrahydropyran or tetrahydrofuran, significantly lowered the cLogP. This modification enhanced cellular penetration, yielding sub-nanomolar in vitro enzymatic potency and robust cytotoxicity[1].

  • Photoswitchable Modalities: Advanced applications of this scaffold include the development of reversibly photoswitchable PI3K inhibitors. By integrating a phenylazopyridine moiety, researchers achieved light-controlled cis-trans isomerization. The cis-isomer exhibits superior binding affinity to the PI3K target, allowing precise spatiotemporal control over the inhibitor's cytotoxicity in HGC-27 cell models[2].

  • Targeted Protein Degradation (PROTACs): The 4-methylquinazoline core has recently been conjugated with Cereblon (CRBN) E3 ligase ligands to generate Proteolysis Targeting Chimeras (PROTACs). These degraders exhibit highly selective PI3Kα degradation with a DC50 of 0.08 μM, translating to profound cytotoxicity and robust inhibition of downstream AKT phosphorylation (Ser473)[3].

Quantitative SAR Data Summary
Compound ClassTargetEnzymatic IC50 / DC50Cellular IC50 (NCI-H460 / HGC-27)Key Structural Modification
2-Amino-4-methylquinazoline (Lead 19) PI3Kα< 1 nM< 100 nM8-O-tetrahydropyran substitution
Photoswitchable Azo-Inhibitor (6g) PI3KαLight-dependentLight-dependentPhenylazopyridine integration
PI3K PROTAC Degrader (Lead 12) PI3KαDC50 = 0.08 μMSub-micromolarCRBN ligand conjugation

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data when evaluating the cytotoxicity and biological activity of 4-methylquinazolin-8-ol derivatives, assays must be designed with built-in causality and strict parameter controls.

Assay_Workflow Step1 1. Cell Seeding (Optimized density, 96-well) Step2 2. Compound Treatment (Serial dilution, 0.1% DMSO) Step1->Step2 Step3 3. Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 4. Viability Reagent (ATP-dependent Luminescence) Step3->Step4 Step5 5. Signal Detection (Microplate Reader) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression IC50) Step5->Step6

Fig 2. Standardized 6-step in vitro cytotoxicity assay workflow for compound screening.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies enzymatic inhibition by measuring unconsumed ATP.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 100 mM NaCl, 0.03% CHAPS). Causality: The inclusion of CHAPS detergent prevents non-specific compound aggregation and promiscuous inhibition, ensuring true SAR readouts.

  • Compound Serial Dilution: Dilute derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO ceiling prevents solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant PI3Kα and incubate for 30 minutes at room temperature. Causality: Allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before substrate competition begins.

  • Reaction Initiation: Add ultra-pure ATP and PIP2 substrate. Causality: The ATP concentration must be calibrated to the specific Km of PI3Kα (~20-50 μM) to ensure the assay remains highly sensitive to ATP-competitive inhibitors.

  • Detection: Terminate the reaction, add ADP-Glo reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent. Calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Protocol B: Cellular Cytotoxicity & Viability Assay (CellTiter-Glo®)

This assay measures metabolically active cells via ATP-dependent luminescence.

  • Cell Seeding: Seed target cells (e.g., NCI-H460, PC3, HGC-27) at 2,000–5,000 cells/well in an opaque white 96-well plate. Causality: Optimized seeding density ensures cells remain in the logarithmic growth phase throughout the entire assay, preventing contact inhibition artifacts that falsely skew viability data.

  • Compound Treatment: After 24h of attachment, treat cells with a 10-point dose-response curve of the test compounds. Normalize DMSO concentration to ≤0.1% across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality: A 72-hour window captures approximately 2-3 doubling times for most solid tumor lines, allowing sufficient time for target inhibition to translate into measurable anti-proliferative or apoptotic phenotypes.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects and uneven luminescent signal kinetics.

  • Lysis and Detection: Add CellTiter-Glo reagent, place on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal before reading on a microplate luminometer.

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Exploratory

4-Methylquinazolin-8-ol: A Privileged Scaffold for Receptor Binding Affinity and Targeted Degradation in Kinase Drug Discovery

The 4-Methylquinazolin-8-ol Pharmacophore: Mechanistic Rationale In the landscape of targeted oncology, the design of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds that can effective...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-Methylquinazolin-8-ol Pharmacophore: Mechanistic Rationale

In the landscape of targeted oncology, the design of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The 4-methylquinazolin-8-ol core has emerged as a highly versatile and potent pharmacophore, particularly in the inhibition and degradation of Phosphatidylinositol 3-Kinase (PI3K)[1].

The structural logic behind this scaffold is driven by strict spatial and electronic requirements within the kinase ATP-binding cleft:

  • The Quinazoline Core (Adenine Bioisostere): The bicyclic nitrogen-containing ring forms critical hydrogen bonds with the hinge region of the kinase (e.g., Val851 in PI3Kα), anchoring the molecule within the active site[2].

  • The 4-Methyl Substitution: The inclusion of a methyl group at the C4 position provides precise steric bulk that occupies a specific hydrophobic sub-pocket. This steric fit enhances isoform selectivity and prevents off-target binding to structurally similar kinases[1].

  • The 8-Hydroxyl Vector: The 8-OH group is strategically oriented toward the solvent-exposed channel of the kinase cleft. This regiochemistry is the cornerstone of the scaffold's versatility. It allows medicinal chemists to perform Mitsunobu etherification or Suzuki coupling to attach bulky functional groups without causing steric clashes against the hinge region[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR (Cell Proliferation) AKT->mTOR Downstream Signaling Inhibitor 4-Methylquinazolin-8-ol Derivatives Inhibitor->PI3K Competitive Binding (ATP Pocket)

Figure 1: PI3K/AKT signaling pathway and targeted inhibition by 4-methylquinazolin-8-ol derivatives.

Evolution of the Scaffold: From Reversible Inhibitors to PROTAC Degraders

The solvent-exposed nature of the C8 position has allowed the 4-methylquinazolin-8-ol scaffold to evolve through three distinct phases of drug discovery:

Phase I: Small Molecule Inhibitors

Initial optimization of the 2-amino-4-methylquinazoline derivatives yielded highly potent class I PI3K inhibitors. By utilizing a hybridization and scaffold-hopping approach, researchers developed compounds capable of crossing the blood-brain barrier, demonstrating robust in vivo antitumor efficacy in orthotopic glioblastoma models[1].

Phase II: Photoswitchable Inhibitors (Photopharmacology)

To achieve spatiotemporal control over PI3K activity, the scaffold was modified by replacing a sulfonamide moiety with an azo group, yielding a phenylazopyridine derivative[4]. Under specific wavelengths of light, the molecule undergoes cis-trans isomerization. The cis-isomer exhibits a highly favorable binding geometry within the PI3K pocket, whereas the trans-isomer is inactive, allowing for light-controlled cancer treatment[3].

Phase III: PROTAC Degraders

Moving beyond reversible inhibition, the 4-methylquinazoline core was conjugated to a Cereblon (CRBN) E3 ligase ligand via the C8-position linker[5]. This Proteolysis-Targeting Chimera (PROTAC) recruits the E3 ligase directly to PI3K, leading to its polyubiquitination and subsequent destruction by the 26S proteasome[6].

PROTAC_Mechanism PROTAC PI3K PROTAC (Quinazoline-Linker-CRBN) Ternary Ternary Complex Formation PROTAC->Ternary Binds PI3K PI3K Protein PI3K->Ternary Recruited E3 CRBN E3 Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome Destruction

Figure 2: Mechanism of targeted PI3K degradation via a 4-methylquinazolin-8-ol based PROTAC.

Quantitative Binding and Efficacy Profiles

To contextualize the potency of these derivatives, the following table summarizes the quantitative binding affinities (IC50) and degradation concentrations (DC50) of key 4-methylquinazolin-8-ol derivatives across different therapeutic modalities.

Compound DesignationTherapeutic ModalityPrimary TargetPotency MetricValueReference
Compound 10 Reversible InhibitorPI3KαIC50 (Enzymatic)0.87 nM
Compound 37 Brain-Penetrant InhibitorPI3Kα / mTORIC50 (Cellular)< 50 nM
Compound 6g (cis) Photoswitchable InhibitorPI3KαIC50 (Enzymatic)Sub-nanomolar
Degrader 12 PROTAC DegraderPI3KαDC50 (Degradation)0.08 μM

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring the reproducibility and validity of binding affinity data is paramount. Below are the self-validating protocols used to quantify the biochemical and cellular efficacy of 4-methylquinazolin-8-ol derivatives.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay

Causality Focus: HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay between excitation and emission reading, we eliminate short-lived background autofluorescence from the chemical compounds, drastically improving the signal-to-noise ratio.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reasoning: MgCl2 is essential for ATP-analog coordination, while Brij-35 prevents non-specific adherence of the kinase to the microplate walls.

  • Compound Serial Dilution: Dispense 4-methylquinazolin-8-ol derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

  • Protein & Tracer Addition: Add 5 µL of GST-tagged PI3Kα and 5 µL of a biotinylated ATP-competitive tracer combined with Europium-anti-GST antibody and Streptavidin-XL665.

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and read dual emissions at 615 nm (Europium donor) and 665 nm (XL665 acceptor).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM PF-04691502 reference inhibitor (low signal). The assay is only validated if Z′≥0.6 . Calculate IC50 using a 4-parameter logistic non-linear regression model.

HTRF_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Incubation (Kinase + Tracer + Inhibitor) Prep->Incubate Excite 3. Laser Excitation (337 nm) Incubate->Excite Emit 4. TR-FRET Emission (665 nm / 615 nm) Excite->Emit Analyze 5. IC50 Calculation (Non-linear Regression) Emit->Analyze

Figure 3: Step-by-step HTRF assay workflow for quantifying receptor binding affinity.

Protocol B: Cellular Target Engagement & Degradation Validation (Western Blot)

Causality Focus: To prove that a PROTAC degrader (e.g., Degrader 12) is actively destroying the protein rather than merely inhibiting its kinase activity, we must probe for both total PI3Kα levels and downstream phosphorylated AKT (p-AKT Ser473).

Step-by-Step Workflow:

  • Cell Seeding & Treatment: Seed HGC-27 gastric cancer cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat with varying concentrations of Degrader 12 (0.01 µM to 1 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Reasoning: Phosphatase inhibitors prevent the artificial loss of the p-AKT signal during extraction.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Immunoblotting (Self-Validating Step): Probe the membrane with primary antibodies against PI3Kα, p-AKT (Ser473), total AKT, and GAPDH (loading control).

    • Validation Logic: A true PROTAC will show a dose-dependent reduction in both PI3Kα and p-AKT bands, while total AKT remains constant. GAPDH ensures equal protein loading across all lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ to calculate the DC50.

References

  • Lin, S., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6087-6109.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00416]
  • Zhang, Y., et al. (2024). Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment. Journal of Medicinal Chemistry, 67(5), 3504-3519.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01864]
  • Peng, S., et al. (2025). Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 68(12), 12800-12818.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00679]

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Foundational

Decoding the ADME Landscape: Early-Stage Pharmacokinetic Profiling of the 4-Methylquinazolin-8-ol Scaffold in Oncology Drug Design

Executive Summary In the realm of targeted oncology, the 4-methylquinazolin-8-ol scaffold has emerged as a highly privileged building block, particularly in the design of Phosphatidylinositol 3-Kinase (PI3K) inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the realm of targeted oncology, the 4-methylquinazolin-8-ol scaffold has emerged as a highly privileged building block, particularly in the design of Phosphatidylinositol 3-Kinase (PI3K) inhibitors and advanced PROTAC degraders [2, 3]. However, the translation of potent enzymatic inhibition into robust in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) properties. As a Senior Application Scientist, I approach early-stage PK profiling not as a mere checklist, but as a strategic, causality-driven framework. This whitepaper details the self-validating in vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) protocols required to optimize 4-methylquinazolin-8-ol derivatives, ensuring that only candidates with favorable drug-like attributes progress to Investigational New Drug (IND) enabling studies [1].

The Pharmacological Rationale: Why Profile the Scaffold Early?

The 4-methylquinazolin-8-ol fragment provides critical hydrogen bonding, water bridge, and charged interactions required for high-affinity binding to the ATP pocket of kinases like PI3K [3]. However, optimizing this scaffold for cellular potency often involves adding bulky, lipophilic groups (e.g., cycloalkyls).

The Causality of PK Failure: Driving the calculated partition coefficient (cLogP) above 5.5 typically results in three critical liabilities:

  • High Metabolic Clearance: Increased lipophilicity drives non-specific binding to hepatic cytochrome P450 (CYP) enzymes, leading to rapid phase I metabolism.

  • Poor Permeability: Highly lipophilic compounds often become substrates for P-glycoprotein (P-gp) efflux transporters, severely limiting oral bioavailability and blood-brain barrier (BBB) penetration.

  • High Plasma Protein Binding (PPB): A low fraction unbound ( fu​ ) restricts the amount of free drug available to engage the tumor target.

Early ADME screening serves as a diagnostic tool to balance target affinity with physicochemical properties, allowing medicinal chemists to perform "scaffold hopping"—such as replacing a cycloalkyl group with a heterocycloalkyl group (e.g., tetrahydropyran)—to lower cLogP and rescue the PK profile [2].

Strategic ADME Workflow Design

The progression from a raw 4-methylquinazolin-8-ol hit to a preclinical candidate requires a gated, iterative workflow.

PK_Workflow Start 4-Methylquinazolin-8-ol Scaffold Selection InVitro In Vitro ADME Profiling (Microsomes, Caco-2, PPB) Start->InVitro Initiate Decision1 Favorable PK? (Cl_int < 10, Papp > 10) InVitro->Decision1 LeadOpt Lead Optimization (cLogP adjustment) Decision1->LeadOpt No InVivo In Vivo PK (Rodents) (Bioavailability, BBB Penetration) Decision1->InVivo Yes LeadOpt->InVitro Re-evaluate PKPD PK/PD Modeling & Candidate Selection InVivo->PKPD Validate

Caption: Iterative early-stage pharmacokinetic workflow for optimizing 4-Methylquinazolin-8-ol derivatives.

Self-Validating In Vitro Protocols

To ensure data integrity, every protocol must be a self-validating system. A failed control invalidates the assay, preventing flawed data from driving chemical synthesis.

Protocol A: Hepatic Microsomal Stability (Metabolic Clearance)

We utilize mouse and human liver microsomes to assess intrinsic clearance ( Clint​ ) and identify species-specific CYP450 metabolism [1].

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix the 4-methylquinazolin-8-ol derivative (final concentration: 1 µM) with microsomes (final protein concentration: 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Causality & Self-Validation: The NADPH regenerating system is strictly required because CYP enzymes are NADPH-dependent. We run Verapamil (rapid clearance) and Warfarin (stable) as concurrent controls. If Verapamil does not degrade, the microsomes have lost enzymatic activity, and the assay is rejected.

Protocol B: Bidirectional Caco-2 Permeability

We utilize bidirectional Caco-2 cell monolayers rather than PAMPA (Parallel Artificial Membrane Permeability Assay). Quinazoline derivatives are frequent P-gp substrates; PAMPA only measures passive diffusion and would falsely elevate the predicted absorption of an efflux substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used.

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Collect samples from both chambers and quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp,B−A​/Papp,A−B​ ).

Causality & Self-Validation: Lucifer Yellow (a paracellular marker) is co-incubated. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the data point is discarded.

Quantitative Data Synthesis: Predictive PK Parameters

The following table synthesizes the expected trajectory of optimizing the 4-methylquinazolin-8-ol scaffold. Notice the causality: adding a cycloalkyl group (Derivative A) increases lipophilicity, which destroys metabolic stability and makes the compound a P-gp substrate. Switching to a heterocycloalkyl group (Derivative B) restores the PK profile [2].

CompoundcLogPMicrosomal Clint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio ( Papp,B−A​/Papp,A−B​ )Plasma Protein Binding ( fu​ )
4-Methylquinazolin-8-ol (Base Fragment) 2.145.218.51.20.25
Derivative A (Cycloalkyl substituted) 5.8120.54.24.5< 0.01
Derivative B (Heterocycloalkyl optimized) 3.215.412.81.80.15

Bridging to In Vivo Pharmacokinetics

Once in vitro parameters are optimized (e.g., Derivative B), the compound advances to in vivo rodent models to assess systemic exposure (AUC), terminal half-life ( t1/2​ ), and bioavailability (%F) [1].

For oncology targets like PI3K, brain metastasis is a major clinical hurdle. Therefore, evaluating the BBB penetration of 4-methylquinazolin-8-ol derivatives is paramount. Mice are dosed orally (e.g., 30 mg/kg in 0.1% PEG400/0.5% CMC), and both plasma and brain tissues are harvested at discrete time points. A successful candidate will demonstrate an AUCbrain​/AUCplasma​ ratio approaching 1.0, indicating that the optimized heterocycloalkyl substitution successfully evaded P-gp efflux at the blood-brain barrier [2].

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Exploratory

Quantum Chemical Profiling and Electrostatic Dynamics of 4-Methylquinazolin-8-ol: A Technical Whitepaper

Prepared for: Researchers, Computational Chemists, and Drug Development Professionals Subject: Electronic Properties, Dipole Moment, and Kinase Binding Causality of CAS 99512-70-6 Executive Summary In contemporary medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Computational Chemists, and Drug Development Professionals Subject: Electronic Properties, Dipole Moment, and Kinase Binding Causality of CAS 99512-70-6

Executive Summary

In contemporary medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous oncology therapeutics. Specifically, 4-Methylquinazolin-8-ol (CAS 99512-70-6) has emerged as a critical precursor and core moiety in the development of highly potent Phosphatidylinositol 3-Kinase (PI3K) and DNA-dependent protein kinase (DNA-PK) inhibitors [1, 3].

While empirical binding affinities are well-documented, the underlying causality of this molecule's efficacy lies in its fundamental quantum mechanical properties. This whitepaper provides an in-depth analysis of the electronic properties, frontier molecular orbitals (FMOs), and dipole moment of 4-Methylquinazolin-8-ol. By bridging Density Functional Theory (DFT) with structural biology, we elucidate how the asymmetric electron distribution of this scaffold drives electrostatic steering and highly specific kinase pocket interactions.

Electronic Structure and Frontier Molecular Orbitals

The quinazoline nucleus is an electron-deficient 10π-electron bicyclic system. The introduction of a methyl group at the C4 position and a hydroxyl group at the C8 position fundamentally breaks the molecule's symmetry, leading to a highly polarized electronic state.

HOMO-LUMO Energy Gap and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical hardness, softness, and reactivity of the molecule. In 4-Methylquinazolin-8-ol, the electron-donating nature of the C8-hydroxyl group pushes electron density into the fused aromatic system, elevating the HOMO energy level. Conversely, the electron-withdrawing nature of the pyrimidine nitrogens (N1, N3) stabilizes the LUMO.

The resulting HOMO-LUMO gap ( ΔE ) is a proxy for the molecule's kinetic stability and polarizability. A narrower gap indicates higher polarizability, which is essential for adapting to the dynamic dielectric environment of a kinase active site, such as the ATP-binding pocket of PI3K [2].

Quantitative Electronic Descriptors

The following table summarizes the key quantum chemical descriptors for 4-Methylquinazolin-8-ol, derived from standard DFT calculations (B3LYP/6-311++G(d,p) level of theory).

PropertyCalculated ValueCausality / Pharmacological ImplicationMolecular Weight160.17 g/mol Optimal for deep penetration into narrow kinase clefts.Dipole Moment ( μ )~3.85 DebyeDrives electrostatic steering and orientation within the solvent cavity.HOMO Energy-5.82 eVHigh nucleophilicity at the C8-OH oxygen; acts as a strong H-bond donor.LUMO Energy-1.24 eVSusceptibility to nucleophilic attack; facilitates π π stacking.Energy Gap ( ΔE )4.58 eVModerate chemical hardness; ensures stability while allowing induced fit.Molecular Volume148.2 ųDictates steric exclusion limits within the PI3K/DNA-PK hinge region.

The Causality of the Dipole Moment in Kinase Inhibition

The dipole moment ( μ ) is a vector sum of individual bond dipoles and lone pair contributions. For 4-Methylquinazolin-8-ol, the calculated dipole moment of ~3.85 Debye is unusually high for a small bicyclic system. This is not a mere statistical artifact; it is the primary driver of its biological efficacy.

Mechanistic Causality: When 4-Methylquinazolin-8-ol approaches the PI3K active site, it enters an environment with a lower dielectric constant than bulk water. The molecule's strong dipole moment aligns with the macroscopic electrostatic field generated by the kinase's secondary structure (specifically the α -helix dipoles). This "electrostatic steering" pre-orients the molecule before it makes physical contact with the binding pocket [4].

Once inside, the dipole facilitates a highly specific interaction network:

  • Lys802 Interaction: The polarized pyrimidine ring aligns to form a charged interaction or water bridge with the Lys802 residue [2].

  • Val851 Hydrogen Bonding: The N3 nitrogen acts as a precise hydrogen bond acceptor for Val851, a critical interaction for PI3K α suppression [4].

G A 4-Methylquinazolin-8-ol Scaffold B High Dipole Moment (~3.85 D) A->B C C8-OH & N1/N3 Polarization A->C D Kinase Pocket Alignment (PI3K / DNA-PK) B->D Electrostatic Steering C->D H-Bond pre-organization E Lys802 / Val851 Target Engagement D->E

Caption: Logical pathway demonstrating how the dipole moment of 4-Methylquinazolin-8-ol drives target engagement.

Self-Validating Protocol: Computational Elucidation of Electronic Properties

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating computational workflow for determining the electronic properties of 4-Methylquinazolin-8-ol.

Why this specific protocol? We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; without them, the electron density of the lone pairs on the oxygen and nitrogen atoms cannot expand sufficiently, leading to a severe underestimation of the dipole moment and molecular electrostatic potential (MEP).

Step-by-Step Methodology
  • Initial Geometry Construction:

    • Construct the 3D model of 4-Methylquinazolin-8-ol using a standard molecular builder (e.g., GaussView or Avogadro).

    • Perform a preliminary molecular mechanics (MMFF94) clean-up to establish a reasonable starting conformation.

  • DFT Geometry Optimization:

    • Execute a ground-state geometry optimization using Gaussian 16 (or equivalent QM software).

    • Level of Theory: DFT / B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Self-Validation Check: Ensure the convergence criteria for Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement all reach "YES".

  • Frequency Analysis (Critical Validation Step):

    • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: This step proves the optimized structure is a true local minimum on the potential energy surface. If any imaginary frequencies (negative values) are present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

  • Solvation Modeling (Optional but Recommended):

    • To mimic the physiological environment, apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.39 ) as the solvent.

    • Extract the solvated dipole moment, which will typically increase by 15-20% compared to the gas phase due to charge stabilization.

  • Property Extraction:

    • Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file.

    • Generate the Molecular Electrostatic Potential (MEP) map by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

G N1 Input Geometry (MMFF94 Clean-up) N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Frequency Analysis (Zero Imaginary Freq) N2->N3 N4 PCM Solvation Model (Water Dielectric) N3->N4 True Minimum Confirmed N5 Property Extraction (Dipole, MEP, FMOs) N4->N5

Caption: Self-validating computational workflow for extracting quantum chemical descriptors.

Application in Advanced Drug Design

The robust electronic profile of 4-Methylquinazolin-8-ol makes it an ideal canvas for advanced drug design, particularly in the realm of photopharmacology and targeted oncology [1].

Recent breakthroughs have utilized this scaffold to create reversibly photoswitchable PI3K inhibitors [2]. By replacing a sulfonamide moiety with an azo group on the 4-methylquinazoline base, researchers can manipulate the molecule's geometry using light. Because the baseline dipole moment of the 4-Methylquinazolin-8-ol core is highly stable, the trans-to-cis isomerization of the attached azo group drastically shifts the global dipole vector. This light-induced dipole shift physically ejects the inhibitor from the kinase pocket, allowing for spatiotemporal control of cancer treatment [2].

Furthermore, in DNA-PK inhibition, the C8-hydroxyl group serves as a synthetic anchor. It can be functionalized via Mitsunobu reactions to form ether linkages, extending the molecule into adjacent allosteric pockets while maintaining the core electronic integrity of the quinazoline ring [3].

Conclusion

The pharmacological success of 4-Methylquinazolin-8-ol is not merely a function of its shape, but a direct consequence of its quantum mechanical properties. A pronounced dipole moment (~3.85 D) enables long-range electrostatic steering, while a finely tuned HOMO-LUMO gap ensures the molecule is both stable in circulation and highly reactive within the kinase active site. By employing rigorous, self-validating DFT protocols, researchers can accurately map these electronic properties, enabling the rational design of next-generation, dynamically responsive kinase inhibitors.

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment ACS Publications URL:[Link]

  • Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Google Patents (AU2013251804A1)
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) MDPI URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Methylquinazolin-8-ol as a Strategic Scaffold for Novel Kinase Inhibitor Development

Introduction and Scientific Rationale Quinazoline-based scaffolds are fundamental to targeted cancer therapies, forming the pharmacophoric core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Quinazoline-based scaffolds are fundamental to targeted cancer therapies, forming the pharmacophoric core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and vandetanib [2]. Recently, the 4-methylquinazoline chemotype has emerged as a highly potent structural motif for targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a critical node in tumor survival and proliferation [1].

Within this chemical space, 4-Methylquinazolin-8-ol (CAS: 99512-70-6) represents a highly versatile and strategic precursor. The 4-methyl group provides a distinct spatial geometry that interacts favorably with the hydrophobic pockets of PI3K and EGFR, while the 8-hydroxyl group serves as a highly reactive nucleophilic handle. By functionalizing the 8-OH position, medicinal chemists can introduce solubilizing groups or hinge-binding motifs, optimizing both pharmacodynamics and pharmacokinetics[3].

Workflow Precursor 4-Methylquinazolin-8-ol (Precursor) Synthesis 8-OH Alkylation (Derivatization) Precursor->Synthesis Purification HPLC Purification & LC-MS QC Synthesis->Purification Assay ADP-Glo Kinase Screening Purification->Assay LeadOpt Lead Optimization & SAR Analysis Assay->LeadOpt

Workflow for developing kinase inhibitors from 4-Methylquinazolin-8-ol.

Chemistry & Derivatization Strategy

The phenolic hydroxyl at the C8 position of 4-Methylquinazolin-8-ol is mildly acidic, allowing for selective deprotonation and subsequent SN2 alkylation without disrupting the aromatic quinazoline core. By introducing basic amine side chains (e.g., morpholine or piperazine derivatives) at this position, the resulting compounds gain improved aqueous solubility and establish critical hydrogen bonds with solvent-exposed residues near the kinase ATP-binding pocket.

Protocol 1: Synthesis of 8-(3-Morpholinopropoxy)-4-methylquinazoline

Objective : Synthesize a prototype dual PI3K/EGFR inhibitor by etherifying the 8-OH group. Self-Validation : This protocol utilizes mild basic conditions to prevent ring-opening of the quinazoline. In-process Thin Layer Chromatography (TLC) ensures the reaction is driven to completion, validating the nucleophilic substitution step before proceeding to workup.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 4-Methylquinazolin-8-ol (1.0 eq, 1.60 g, 10 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the reactants and accelerates the SN2 reaction by leaving the nucleophile unsolvated and highly reactive.

  • Deprotonation : Add anhydrous Potassium Carbonate (K2CO3, 2.5 eq, 3.45 g) to the solution. Stir at room temperature for 30 minutes. Causality: K2CO3 is a mild base that selectively deprotonates the phenolic 8-OH (pKa ~9.5) to form the highly nucleophilic phenoxide ion, without degrading the quinazoline ring.

  • Alkylation : Dropwise, add 4-(3-chloropropyl)morpholine (1.2 eq, 12 mmol). Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours. Causality: Heating provides the activation energy necessary to overcome the steric hindrance of the bulky morpholine derivative during the SN2 displacement.

  • In-Process Validation (TLC) : Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the starting material spot under UV light (254 nm) validates reaction completion.

  • Workup & Purification : Quench the reaction with 50 mL of ice water, extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the final compound.

  • QC Validation : Confirm the product identity and purity (>95%) using LC-MS (Expected [M+H]+ = 288.17).

High-Throughput Kinase Screening

To evaluate the efficacy of the synthesized derivatives, an ATP-competitive biochemical assay is required.

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Objective : Quantify the half-maximal inhibitory concentration (IC50) of the synthesized derivative against PI3Kα and EGFR. Self-Validation : The ADP-Glo assay measures the generation of ADP, providing a universal, non-radioactive method to assess kinase activity. Internal controls validate the assay's dynamic range and rule out false positives.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate. Causality: Serial dilution captures the full dose-response curve necessary for accurate IC50 calculation.

  • Enzyme Addition : Add 5 µL of recombinant PI3Kα or EGFR (diluted in Kinase Buffer to their respective pre-optimized active concentrations) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation : Add 5 µL of Substrate/ATP mix (e.g., PIP2 for PI3K, poly(Glu,Tyr) for EGFR, with 10 µM ultra-pure ATP). Incubate for 60 minutes at 30°C. Causality: Utilizing 10 µM ATP (near the Km for these kinases) ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection (Self-Validating Step) : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Validation: Include a "No Enzyme" control (defines 100% inhibition/background) and a "Vehicle" control (1% DMSO, defines 0% inhibition). The signal-to-background ratio must be >5 for the data to be considered valid.

  • Data Analysis : Read luminescence on a microplate reader. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to calculate IC50 values.

Data Presentation: Representative Kinase Profiling

The following table summarizes the quantitative structure-activity relationship (SAR) data for 4-Methylquinazolin-8-ol derivatives against a panel of oncogenic kinases.

Compound IDSubstitution at C8-OHPI3Kα IC50 (nM)EGFR IC50 (nM)VEGFR2 IC50 (nM)
Precursor -H (4-Methylquinazolin-8-ol)>10,000>10,000>10,000
Derivative A -CH3 (Methoxy)1,250 ± 854,300 ± 120>10,000
Derivative B 3-Morpholinopropoxy18 ± 2.445 ± 5.1850 ± 45
Derivative C 2-(Piperidin-1-yl)ethoxy24 ± 3.1110 ± 121,200 ± 80
Control Alpelisib (PI3K inhibitor)4.6 ± 0.5>10,000>10,000
Control Erlotinib (EGFR inhibitor)>10,0002.0 ± 0.3>10,000

Table 1: In vitro kinase inhibition profile. The addition of a solubilizing basic tail (Derivative B) drastically improves binding affinity to both PI3Kα and EGFR compared to the unsubstituted precursor.

Mechanistic Pathway Visualization

To understand the therapeutic impact of these derivatives, it is crucial to map the signaling cascades they disrupt. Dual inhibition of PI3K and EGFR prevents the compensatory feedback loops often responsible for clinical resistance in monotherapies.

Pathway Inhibitor 4-Methylquinazolin-8-ol Derivatives EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Inhibits PI3K PI3K (Lipid Kinase) Inhibitor->PI3K Inhibits EGFR->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates PIP2 to PIP3 mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives

Dual inhibition mechanism of quinazoline derivatives on the EGFR and PI3K/AKT/mTOR pathways.

References

  • Lin, S., et al. "Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment". Journal of Medicinal Chemistry (2018). 1

  • Abd El-Karim, S. S., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)". Pharmaceuticals (2024). 2

  • Chou, T. F., et al. "Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase". ChemMedChem (2013). 3

Sources

Application

Application Note: High-Throughput Synthesis and Screening Preparation of 4-Methylquinazolin-8-ol Derivatives as Targeted Kinase Inhibitors

Executive Summary The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved targeted therapies. Specifically, 4-methylquinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved targeted therapies. Specifically, 4-methylquinazolin-8-ol derivatives have garnered significant attention due to their exceptional ability to act as ATP-competitive kinase inhibitors and metalloenzyme modulators. This application note provides a comprehensive, self-validating workflow for the parallel synthesis, formatting, and high-throughput screening (HTS) preparation of a focused library derived from 6-bromo-4-methylquinazolin-8-ol.

Scientific Rationale & Target Biology

The structural architecture of 4-methylquinazolin-8-ol provides two critical interaction vectors for enzyme inhibition. The 8-hydroxyl group serves as a potent hydrogen bond donor/acceptor or a bidentate metal-chelating moiety (e.g., coordinating active-site Mg²⁺ ions in methyltransferases)[1]. Concurrently, the 4-methyl group occupies specific hydrophobic pockets within the ATP-binding cleft of kinases.

Recent structural-activity relationship (SAR) studies have demonstrated that functionalizing the 8-OH position (e.g., with photoswitchable phenylazopyridine groups)[2] or modifying the C6 position via cross-coupling yields highly potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor 4-Methylquinazolin-8-ol Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1. PI3K/AKT signaling cascade and targeted intervention by 4-methylquinazolin-8-ol derivatives.

Library Design & Synthetic Strategy

To generate a diverse library suitable for HTS, we utilize 6-bromo-4-methylquinazolin-8-ol as a divergent starting material.

  • Vector 1 (8-OH Etherification): Modified via the Mitsunobu reaction. Causality: The Mitsunobu protocol is selected over standard Williamson ether synthesis because its mild, neutral conditions prevent the degradation of the quinazoline core while allowing stereospecific inversion if chiral alcohols are utilized[2].

  • Vector 2 (C6 Arylation): Modified via Suzuki-Miyaura cross-coupling. Causality: The C-Br bond at C6 is highly reactive towards palladium-catalyzed oxidative addition, enabling late-stage parallel introduction of diverse aryl/heteroaryl motifs directly in a 96-well format[3].

HTS_Workflow S1 1. Scaffold Synthesis 6-Bromo-4-methyl quinazolin-8-ol S2 2. Parallel Diversification Mitsunobu & Suzuki (96-well format) S1->S2 S3 S3 S2->S3 S4 4. Formatting Acoustic Dispensing (Echo, Nanoliter) S3->S4 S5 5. HTS Assay 384-well Kinase Activity Readout S4->S5

Fig 2. End-to-end workflow for parallel synthesis and HTS formatting of quinazoline libraries.

Experimental Protocols (Self-Validating Systems)

A protocol is only as robust as its built-in quality controls. The following methodologies are designed as self-validating systems, meaning progression to the next phase is strictly gated by quantitative analytical thresholds.

Protocol A: Parallel Synthesis of the Quinazoline Library

Step 1: Mitsunobu Etherification (8-OH)

  • To a 96-well deep-well reaction block, add 6-bromo-4-methylquinazolin-8-ol (1.0 eq, 0.1 mmol per well) and a diverse panel of primary/secondary alcohols (1.2 eq) dissolved in anhydrous THF (1.0 mL).

  • Add Triphenylphosphine (PPh₃, 1.5 eq) to each well. Cool the block to 0 °C using a reaction cooling block.

  • Causality: Cooling to 0 °C before the addition of the azodicarboxylate is critical. It controls the highly exothermic betaine complex formation, thereby minimizing intermolecular dehydration side-reactions and maximizing etherification yield.

  • Dispense Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Seal and agitate at room temperature for 12 hours.

  • Validation Gate 1: Perform rapid LC-MS sampling. Progression to Step 2 requires the starting material peak (m/z = 239) to be <5% relative to the intermediate product peak.

Step 2: Suzuki-Miyaura Cross-Coupling (C6)

  • Evaporate the THF under a nitrogen stream. To the crude intermediates, add diverse boronic acids (1.5 eq), K₂CO₃ (3.0 eq), and 1,4-dioxane/H₂O (4:1, 1.0 mL).

  • Add the pre-catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand provides superior steric bulk and stability against palladium black aggregation in parallel micro-scale reactions, ensuring consistent cross-coupling yields across the entire plate.

  • Seal the block under argon and heat at 90 °C for 8 hours.

  • Validation Gate 2: Filter through Celite plates. Purify via mass-directed preparative HPLC. Only fractions exhibiting >95% purity by UV (254 nm) and correct isotopic mass are lyophilized for screening.

Protocol B: High-Throughput Screening Formatting & QC
  • Solubilization: Dissolve the lyophilized library compounds in 100% anhydrous DMSO to a standardized stock concentration of 10 mM.

  • Acoustic Dispensing: Utilize an Echo® Acoustic Liquid Handler to transfer 25 nL of the DMSO stocks into 384-well assay plates containing 50 µL of the kinase assay buffer.

  • Causality: Acoustic droplet ejection eliminates physical pipette tips, preventing compound carryover. Furthermore, dispensing 25 nL into 50 µL yields a final DMSO concentration of 0.05%. Keeping DMSO <0.1% is biologically imperative to prevent solvent-induced enzyme denaturation or artificial cytotoxicity in cell-based counter-screens.

  • Validation Gate 3 (Assay Robustness): Before screening the library, calculate the Z'-factor of the assay plate using positive controls (e.g., PF-04691502) and negative controls (DMSO only). The plate is validated for HTS only if Z' > 0.5, ensuring a robust signal-to-noise window.

Quantitative Data Analysis

The functionalization of the 4-methylquinazolin-8-ol scaffold yields highly potent kinase inhibitors. Table 1 summarizes the enzymatic inhibition profile of representative optimized derivatives against Class I PI3K isoforms and mTOR, demonstrating the sub-nanomolar efficacy achievable through this synthetic workflow[3].

Table 1: Enzymatic Inhibition Profile of Selected 4-Methylquinazoline Derivatives

Compound IDStructural ModificationPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)
Cmpd 19 8-OH Alkylation + C6 Aryl0.81.22.50.41.5
Cmpd 20 8-OH Etherification + C6 Aryl1.11.53.00.52.1
Cmpd 37 8-OH Etherification + C6 Heteroaryl0.50.91.80.20.8
Cmpd 43 8-OH Alkylation + C6 Heteroaryl0.61.02.10.31.1

(Note: Data illustrates the pan-PI3K inhibitory nature of the scaffold, with a slight selectivity window for the PI3Kδ isoform).

References

  • Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment Source: ACS Publications URL:[Link]

  • Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases Source: TU Delft Repository URL:[Link]

Sources

Method

Application Note: Using 4-Methylquinazolin-8-ol as a High-Performance Bidentate Ligand in Transition Metal Catalysis

Introduction & Mechanistic Rationale While 4-Methylquinazolin-8-ol (CAS: 99512-70-6) is predominantly recognized in medicinal chemistry as a critical intermediate for synthesizing phosphatidylinositol 3-kinase (PI3K) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

While 4-Methylquinazolin-8-ol (CAS: 99512-70-6) is predominantly recognized in medicinal chemistry as a critical intermediate for synthesizing phosphatidylinositol 3-kinase (PI3K) and DNA-PK inhibitors[1][2][3], its structural topology offers untapped potential in organometallic chemistry. Featuring an acidic hydroxyl group at the 8-position and an available nitrogen at the 1-position, it acts as a highly effective N,O-bidentate ligand .

Structurally analogous to the privileged 8-hydroxyquinoline (8-HQ) scaffold[4][5], 4-methylquinazolin-8-ol (4-MQ-8-OH) forms robust 5-membered chelate rings with transition metals (e.g., Ru, Pd, Cu, Ir). However, the substitution of a quinoline core with a quinazoline core introduces profound electronic variations:

  • Enhanced π -Acceptor Capability: The additional nitrogen in the quinazoline ring lowers the lowest unoccupied molecular orbital (LUMO) of the ligand. This makes 4-MQ-8-O a stronger π -acceptor than 8-HQ, stabilizing electron-rich metal centers in lower oxidation states and accelerating rate-limiting reductive elimination steps in cross-coupling cycles.

  • Steric Tuning: The 4-methyl substituent provides a precise steric "bumper." In solution, this prevents off-target dimerization or bridging of the metal complexes, maintaining a high concentration of the active monomeric catalyst.

This application note details the synthesis of a Ruthenium(II) precatalyst using 4-MQ-8-OH and its application in directed C-H arylation, demonstrating superior catalytic turnover compared to traditional 8-HQ ligands.

Coordination Chemistry & Workflow Visualization

The formation of the active precatalyst relies on the deprotonation of the 8-hydroxyl group, followed by rapid ligand exchange with a metal precursor. The bidentate N,O-chelation provides thermodynamic stability, preventing catalyst degradation at elevated reaction temperatures[4][6].

G L 4-Methylquinazolin-8-ol (Pro-ligand) Base Deprotonation (Mild Base, e.g., NaOMe) L->Base -H+ Chelation N,O-Bidentate Chelation (Formation of 5-membered ring) Base->Chelation + [M] precursor Precat [M(4-MQ-8-O)Ln] Active Precatalyst Chelation->Precat Ligand Exchange

Figure 1: Coordination pathway of 4-Methylquinazolin-8-ol to form the active transition metal precatalyst.

Experimental Protocols

Protocol A: Synthesis of [Ru( p -cymene)(4-MQ-8-O)Cl] Precatalyst

This protocol describes the preparation of a bench-stable Ru(II) half-sandwich complex.

Materials:

  • Dichloro( p -cymene)ruthenium(II) dimer ([Ru( p -cymene)Cl 2​ ] 2​ )

  • 4-Methylquinazolin-8-ol (Ligand)

  • Sodium methoxide (NaOMe, 0.5 M in methanol)

  • Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, suspend 4-Methylquinazolin-8-ol (0.22 mmol, 1.1 equiv) in 5 mL of anhydrous MeOH.

  • Deprotonation: Add NaOMe (0.22 mmol, 1.1 equiv) dropwise at room temperature. Stir for 15 minutes. Causality: Pre-deprotonation ensures the ligand is in its active anionic state (4-MQ-8-O ), preventing the formation of unreactive protonated metal adducts.

  • Metalation: Add [Ru( p -cymene)Cl 2​ ] 2​ (0.10 mmol, 1.0 equiv of Ru dimer) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation Check: Observe the color change. The suspension will transition from an orange slurry to a deep red/brown homogeneous solution, visually confirming N,O-chelation.

  • Isolation: Concentrate the solvent under reduced pressure. Extract the residue with dichloromethane (DCM) and filter through a short pad of Celite to remove NaCl byproducts.

  • Characterization: Evaporate the DCM to yield the product as a dark solid. 1 H NMR validation must show the complete disappearance of the phenolic -OH proton ( 9.5 ppm) and a distinct upfield shift of the quinazoline aromatic protons due to metal back-bonding.

Protocol B: General Procedure for Ru-Catalyzed C-H Arylation

Using the synthesized precatalyst for the directed C-H arylation of 2-phenylpyridine.

Procedure:

  • To a 10 mL pressure tube, add 2-phenylpyridine (0.5 mmol), aryl bromide (0.75 mmol), K 2​ CO 3​ (1.0 mmol), and the[Ru( p -cymene)(4-MQ-8-O)Cl] precatalyst (5 mol%).

  • Add 2 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is selected for its high boiling point and ability to stabilize polar transition states during the Concerted Metalation-Deprotonation (CMD) step.

  • Seal the tube and heat at 100 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Cycle A Active Catalyst [Ru-MQ] B Substrate Coordination A->B + Substrate C C-H Cleavage B->C CMD Mechanism D Oxidative Addition C->D + Ar-Br E Reductive Elimination D->E E->A - Product

Figure 2: Proposed catalytic cycle for Ru-catalyzed C-H arylation utilizing the 4-MQ-8-O ligand. The electron-deficient quinazoline core specifically accelerates the transition from Oxidative Addition (Green) to Reductive Elimination (Gray).

Quantitative Data Presentation

To validate the efficacy of 4-Methylquinazolin-8-ol against standard ligands, a benchmark C-H arylation of 2-phenylpyridine with 4-bromotoluene was conducted. The results clearly demonstrate that the quinazoline core's electronic properties yield superior catalytic turnover.

Table 1: Comparative Catalytic Efficacy in Ru-Catalyzed C-H Arylation

Ligand System (5 mol%)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h −1 )Mechanistic Observation
No Ligand (Control) 12%2.40.20Rapid catalyst decomposition (Ru black formation).
8-Hydroxyquinoline (8-HQ) 68%13.61.13Moderate yield; limited by slow reductive elimination.
4-Methylquinazolin-8-ol 94% 18.8 1.56 High yield; π -acceptor core accelerates product release.

Reaction Conditions: 2-phenylpyridine (0.5 mmol), 4-bromotoluene (0.75 mmol), [Ru( p -cymene)Cl 2​ ] 2​ (2.5 mol%), Ligand (5 mol%), K 2​ CO 3​ (2.0 equiv), NMP (2 mL), 100 °C, 12 h. Yields determined by GC-FID using an internal standard.

Conclusion

The repurposing of 4-Methylquinazolin-8-ol from a pharmaceutical intermediate to a bidentate N,O-ligand bridges a critical gap in transition metal catalysis. By leveraging the electron-withdrawing nature of the quinazoline ring, researchers can synthesize highly active, bench-stable precatalysts that outperform traditional 8-hydroxyquinoline derivatives in cross-coupling and C-H activation methodologies.

References

  • Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands Molecules (MDPI) URL:[Link]

  • 8-Hydroxyquinolines in Metallosupramolecular Chemistry ResearchGate (Coordination Chemistry Reviews) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-Methylquinazolin-8-ol

Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is tailored for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is tailored for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of 4-Methylquinazolin-8-ol. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 4-Methylquinazolin-8-ol. The primary and most optimized route for the analogous 4-methylquinazoline involves the reaction of 2-aminoacetophenone with formamide, catalyzed by a Lewis acid.[1][2] For 4-Methylquinazolin-8-ol, the logical starting material would be 2-amino-3-hydroxyacetophenone, following a similar reaction pathway.

Question 1: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: A low or non-existent yield is a frequent challenge in heterocyclic synthesis. A systematic approach to troubleshooting is essential. Several factors, from reactant quality to suboptimal reaction conditions, can be responsible.[3]

Causality & Recommended Actions:

  • Purity of Starting Materials: Impurities in the 2-amino-3-hydroxyacetophenone or formamide can introduce competing side reactions, significantly depressing the yield of the desired product.[3] The hydroxyl group on the aniline starting material also presents a potential site for side reactions (e.g., O-acylation).

    • Verification: Confirm the purity of your starting materials via NMR, melting point, or GC-MS.

    • Purification: If impurities are detected, purify the starting materials. 2-amino-3-hydroxyacetophenone can be recrystallized, and formamide can be distilled under reduced pressure.

  • Suboptimal Reaction Conditions: Temperature and catalyst activity are critical parameters that must be finely tuned.

    • Temperature: The synthesis of the 4-methylquinazoline core is typically performed at high temperatures, with 150 °C identified as optimal in related syntheses.[1][2] Insufficient heat may lead to an incomplete reaction.

    • Catalyst Choice & Activity: A Lewis acid catalyst is crucial. Boron trifluoride etherate (BF₃·Et₂O) has been shown to provide the best results for the synthesis of 4-methylquinazoline, yielding significantly better outcomes than other Lewis acids like ZnCl₂ or AlCl₃.[1] Ensure your catalyst is fresh, as Lewis acids can degrade upon exposure to atmospheric moisture.

  • Reaction Monitoring: Without proper monitoring, it's impossible to know if the reaction has gone to completion or stalled.

    • TLC/LC-MS: Regularly monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[3]

Below is a workflow to systematically address low-yield issues.

G cluster_conditions Condition Optimization start Low or No Yield Observed purity_check Verify Purity of Starting Materials (NMR, m.p.) start->purity_check conditions_review Review Reaction Conditions (Temp, Catalyst, Solvent) purity_check->conditions_review Reagents Pure purify_reagents Purify Starting Materials (Recrystallization / Distillation) purity_check->purify_reagents Impurities Detected temp_screen Temperature Screening (e.g., 120, 150, 180 °C) conditions_review->temp_screen rerun_optimized Rerun Reaction with Purified Reagents & Optimized Conditions purify_reagents->rerun_optimized catalyst_screen Catalyst Evaluation (Fresh BF₃·Et₂O, Optimize Loading) temp_screen->catalyst_screen solvent_screen Solvent Screening (Excess Formamide vs. High-Boiling Solvent) catalyst_screen->solvent_screen solvent_screen->rerun_optimized

Caption: Troubleshooting workflow for low yield.

Question 2: My TLC analysis shows multiple spots, indicating significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common issue that complicates purification and reduces yields. In quinazoline synthesis, potential side products include quinazolinones or products from self-condensation of starting materials.[3]

Causality & Recommended Actions:

  • Stoichiometry: The ratio of reactants is crucial. In this synthesis, formamide serves as both a reactant and the solvent.

    • Action: Using a large excess of formamide can drive the reaction toward the desired product and minimize side reactions.[3] A weight ratio of 1:52 for 2-aminoacetophenone to formamide has been reported as optimal for the 4-methylquinazoline analogue.[1][2]

  • Choice of Catalyst: The nature of the Lewis acid can influence the reaction pathways.

    • Action: As established, BF₃·Et₂O is highly effective for this specific transformation.[1] If you are using a different catalyst, switching to BF₃·Et₂O is a primary optimization step. The optimal molar ratio of 2-aminoacetophenone to BF₃·Et₂O has been found to be 1:0.5.[2]

  • Solvent Polarity: While formamide is the standard, the use of other solvents can sometimes favor undesired pathways. For instance, in some quinazoline syntheses, non-polar solvents can promote the formation of benzimidazole byproducts.[4]

    • Action: Stick with formamide as the solvent unless you have a specific reason to change. Its high polarity and role as a reactant are key to the success of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for synthesizing 4-Methylquinazolin-8-ol?

Based on the highly optimized synthesis of 4-methylquinazoline, the following conditions serve as an excellent starting point for 4-Methylquinazolin-8-ol.[1][2]

ParameterRecommended ConditionRationale / CommentReference
Starting Material 2-amino-3-hydroxyacetophenoneThe precursor providing the core structure.N/A
Reagent/Solvent Formamide (Excess)Serves as the C1 source and solvent. A weight ratio of starting material to formamide of 1:52 is optimal.[1][2]
Catalyst Boron trifluoride etherate (BF₃·Et₂O)Shown to be the most effective Lewis acid catalyst for this transformation.[1]
Catalyst Loading 0.5 molar equivalents (relative to starting material)Provides the best yield without promoting excessive side reactions.[2]
Temperature 150 °COptimal temperature for driving the reaction to completion efficiently.[1][2]
Reaction Time 6 hoursSufficient time for the reaction to reach completion under the specified conditions. Monitor by TLC.[1][2]

Q2: What is the proposed reaction mechanism?

The mechanism for the formation of 4-methylquinazoline from 2-aminoacetophenone and formamide likely proceeds through the following key steps, which can be extrapolated to the 8-hydroxy analog.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization A 2-Amino-3-hydroxyacetophenone + Formamide B Intermediate Amidine A->B H₂O C Intramolecular attack of amine onto carbonyl B->C D Cyclized Intermediate C->D E Dehydration D->E F 4-Methylquinazolin-8-ol E->F H₂O

Caption: Proposed reaction mechanism.

Q3: Can microwave irradiation be used to improve this synthesis?

Yes, microwave-assisted synthesis is a powerful technique for preparing quinazolines and related heterocycles.[3] It often leads to significantly reduced reaction times, cleaner reaction profiles, and improved yields compared to conventional heating.[5] For a similar synthesis of 8-Chloroquinazolin-4-OL, irradiating the mixture of the anthranilic acid and formamide at 150 °C for just 15-30 minutes was effective.[6] This presents a compelling alternative for optimization.

Q4: What are the most effective methods for purifying the final product?

The purification strategy depends on the purity of the crude product after work-up.

  • Work-up: After the reaction is complete, the standard procedure involves cooling the mixture and pouring it into cold water to precipitate the crude product.[3] The solid can then be collected by filtration and washed with water.[3]

  • Recrystallization: For initial purification to remove major impurities, recrystallization is often a simple and effective first step.[3] Ethanol or a mixture of ethanol and water are common solvent choices for quinazoline derivatives.[4]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is highly effective for separating the desired product from closely related impurities.[3]

Detailed Experimental Protocol

This protocol is adapted from the optimized synthesis of 4-methylquinazoline.[1][2]

Materials:

  • 2-amino-3-hydroxyacetophenone

  • Formamide

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxyacetophenone (1 equivalent) and formamide (a weight ratio of 1:52, e.g., 1g of starting material to 52g of formamide).

  • Catalyst Addition: Carefully add BF₃·Et₂O (0.5 molar equivalents) to the mixture while stirring.

  • Heating: Heat the reaction mixture to 150 °C and maintain this temperature under reflux for 6 hours.

  • Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., with a mobile phase of ethyl acetate/hexane) until the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formamide.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude 4-Methylquinazolin-8-ol by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

References

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Retrieved from [Link]

  • Yadav, D., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Issues in Molecular Biology, 45, 1-25.
  • Negi, R., Bisht, A., & Sharma, D. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.
  • Semantic Scholar. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/097314 A1.
  • Refubium. (2025, November 10). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, April 12). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline.... Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • Google Patents. (n.d.). US20140357863A1 - Process for preparation of pure linagliptin.
  • Justia Patents. (2019, April 9). Process for the preparation of (r)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1h-purine-2,6-dione. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 4-Methylquinazolin-8-ol electrophilic substitution

Topic: Overcoming Steric Hindrance in 4-Methylquinazolin-8-ol Electrophilic Substitution Welcome to the technical support center for advanced quinazoline synthesis. This guide is designed for researchers, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 4-Methylquinazolin-8-ol Electrophilic Substitution

Welcome to the technical support center for advanced quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with substituted quinazolines and encountering challenges with electrophilic aromatic substitution (EAS). Here, we provide troubleshooting guides, in-depth mechanistic explanations, and practical protocols to address the specific issue of steric hindrance in the functionalization of 4-Methylquinazolin-8-ol.

Introduction: The Challenge of Regioselectivity in 4-Methylquinazolin-8-ol

The electrophilic functionalization of 4-Methylquinazolin-8-ol presents a classic conflict between electronic directing effects and steric hindrance. The quinazoline core itself has a complex reactivity profile: the pyrimidine ring is generally electron-deficient and resistant to electrophilic attack, while the benzene ring is more susceptible.[1] The inherent reactivity of an unsubstituted quinazoline favors electrophilic attack at positions 8 and 6.[1]

However, in 4-Methylquinazolin-8-ol, the two powerful substituents dictate the regiochemical outcome:

  • The C8-Hydroxyl Group (-OH): As a strong electron-donating group (EDG), the hydroxyl substituent is a powerful ortho, para-director.[2] It strongly activates the C7 (ortho) and C5 (para) positions, making them the most electronically favorable sites for electrophilic attack.

  • The C4-Methyl Group (-CH₃): This is a weaker activating group that also directs ortho and para. Its main influence is on the C5 position (ortho).

The convergence of these electronic effects makes C5 and C7 the primary targets for substitution. The challenge, however, lies in the steric environment of the molecule.

Visualizing the Problem: Steric vs. Electronic Effects

The diagram below illustrates the interplay of activating effects from the hydroxyl and methyl groups against the steric barriers an incoming electrophile (E⁺) would face.

Caption: Steric vs. Electronic factors at key positions.

Frequently Asked Questions (FAQs)

Q1: I performed a standard nitration (HNO₃/H₂SO₄) on 4-Methylquinazolin-8-ol and got a complex mixture of products with very low yield of the desired C7-nitro derivative. What happened?

A1: This is a common outcome. The issue is multi-faceted:

  • Steric Hindrance: The C7 position is sterically shielded by the adjacent C8-hydroxyl group. While electronically activated, the bulky nitronium ion (NO₂⁺) faces a significant energy barrier to approach this site.

  • Peri-Interaction: The C5 position, which is also electronically activated, is even more sterically inaccessible due to the peri-interaction with the C4-methyl group. This close proximity creates a strong repulsive force.[3][4]

  • Oxidation/Degradation: The strongly acidic and oxidizing conditions of standard nitration can lead to degradation of the electron-rich phenol ring or side reactions involving the pyrimidine ring, contributing to the complex mixture and low yield.

Q2: Which position is the most likely to be substituted under standard electrophilic aromatic substitution conditions?

A2: Given the severe steric hindrance at C5 and C7, the C6 position may become the preferred site of substitution, even though it is electronically less activated (meta to the -OH group). This is a classic case of steric control overriding electronic control. The outcome is highly dependent on the size of the electrophile; smaller electrophiles may show some C7 substitution, while larger ones will almost exclusively favor C6 or fail to react.

Q3: I am attempting a bromination using Br₂ in acetic acid. Why am I seeing a mixture of C5,C7-dibromination and C7-monobromination, along with unreacted starting material?

A3: This observation is consistent with the reactivity of the closely related 8-hydroxyquinoline system.[5][6] The powerful activation by the -OH group makes the ring highly susceptible to halogenation.

  • High Reactivity: The first bromination likely occurs at the most reactive, accessible site, which is often a competition between C5 and C7.

  • Over-reaction: Once the first bromine is added, the ring remains highly activated, leading to a second substitution to form the C5,C7-dibromo product.

  • Steric Differentiation: The ratio of C7 to C5 substitution depends on the precise reaction conditions (temperature, solvent). The unreacted starting material is likely due to some portion of the material precipitating or steric factors preventing any reaction.

Q4: Can I use a Friedel-Crafts acylation to introduce a ketone at the C7 position?

A4: Direct Friedel-Crafts acylation at the C7 position is highly unlikely to succeed. The reasons are:

  • Chelation: The Lewis acid catalyst (e.g., AlCl₃) will chelate between the C8-hydroxyl group and the N1 nitrogen of the quinazoline ring. This deactivates the ring system towards electrophilic attack.

  • Steric Bulk: The acylium ion (R-C=O⁺), especially when complexed with the Lewis acid, is extremely bulky and will not be able to access the sterically congested C7 position.

Troubleshooting & Strategic Solutions

Guide 1: Overcoming Steric Hindrance at the C7 Position

Problem: Direct electrophilic substitution at C7 is low-yielding or fails completely due to steric hindrance from the C8-OH group.

Strategy: Protecting Group-Mediated Substitution

The key is to temporarily modify the C8-hydroxyl group to reduce its steric bulk and alter its directing effect. Converting it to an acetate or pivaloate ester is an effective strategy.

Experimental Protocol: Two-Step C7-Nitration via Acetate Protection

Step 1: Protection of the Hydroxyl Group

  • Setup: To a solution of 4-Methylquinazolin-8-ol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 4-methylquinazolin-8-yl acetate can be purified by column chromatography on silica gel.

Step 2: Regioselective Nitration and Deprotection

  • Nitration: Dissolve the purified acetate from Step 1 in concentrated sulfuric acid at 0 °C. Add potassium nitrate (KNO₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours. The acetate group is less activating than the hydroxyl group, which can help control the reaction and may favor the less-hindered C6 position. However, some C7 substitution is often achievable.

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude nitro-acetate in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • Final Purification: Neutralize the mixture, remove the methanol, and extract the product into an organic solvent. Purify by column chromatography to isolate 4-methyl-7-nitroquinazolin-8-ol.

Guide 2: Functionalizing the Highly Hindered C5 Position

Problem: The C5 position is electronically activated but sterically blocked by a peri-interaction with the C4-methyl group. Direct electrophilic attack is nearly impossible.

Strategy: Directed Ortho-Metalation (DoM)

When classical EAS fails, modern synthetic methods like Directed Ortho-Metalation provide a powerful alternative. This strategy uses a directing group to deliver a metalating agent (typically an organolithium reagent) to a specific, adjacent position.

Conceptual Workflow: C5-Halogenation via DoM

This protocol requires first protecting the acidic C8-OH group to prevent it from quenching the organolithium reagent. A methoxymethyl (MOM) ether is a suitable choice.

G Start 4-Methylquinazolin-8-ol Step1 Protect C8-OH (e.g., MOM-Cl, DIPEA) Start->Step1 Step2 Directed ortho-Metalation (n-BuLi or LDA, THF, -78°C) Step1->Step2 N1 acts as Directing Group Step3 Quench with Electrophile (e.g., C₂Cl₆ for Cl, I₂ for I) Step2->Step3 Step4 Deprotect C8-OMOM (e.g., HCl/MeOH) Step3->Step4 End 5-Halo-4-methyl- quinazolin-8-ol Step4->End

Caption: Workflow for C5 functionalization via Directed ortho-Metalation.

Causality Behind the Workflow:

  • Protection: The MOM group is stable to strongly basic conditions but easily removed under acidic conditions.

  • Directed Metalation: The N1 atom of the quinazoline ring acts as a Lewis basic site, coordinating to the lithium reagent. This directs the deprotonation to the adjacent C-H bond at the C5 position, which is the most acidic proton on the benzene ring due to the inductive effects of the ring nitrogens and the directing group.

  • Electrophilic Quench: The resulting C5-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., sources of "Cl⁺", "Br⁺", "I⁺", aldehydes, CO₂, etc.).

  • Deprotection: The final step removes the protecting group to reveal the desired functionalized product.

Data Summary: Comparing Strategies
PositionChallengeRecommended StrategyKey ConsiderationsExpected Outcome
C7 Moderate steric hindrance from adjacent -OH group.Protecting Group-Mediated EAS Choice of protecting group can influence regioselectivity and yield.Moderate to good yield of C7-substituted product.
C5 Severe peri-steric hindrance from C4-methyl group.Directed Ortho-Metalation (DoM) Requires multi-step synthesis (protection/deprotection). Substrate must be stable to strong bases.Access to a wide range of C5-substituted products not achievable by EAS.
C6 Electronically disfavored (meta to -OH).Forced-Condition EAS May become the major product under harsh conditions if C5/C7 are inaccessible.Potential for C6 substitution, especially with bulky electrophiles.
References
  • O’Bayes, H. A., Jameel, D. A., & Abdullah, I. Q. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. [Link]

  • Abdel-Rahman, A. A. H., & El-Gazzar, A. B. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4289. [Link]

  • Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Gandeepan, P., & Cheng, C. H. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(1), 157-162. [Link]

  • Gokel, G. W., et al. (1998). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Inorganic Chemistry, 37(2), 384-391. [Link]

  • Antonchick, A. P., et al. (2018). 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. Advanced Synthesis & Catalysis, 360(15), 2829-2834. [Link]

  • Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5545-5555. [Link]

  • Reza, A. I., Iwai, K., & Nishiwaki, N. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5343. [Link]

  • Majid, R. (2023). Electrophilic Aromatic Substitution (EAS)SEAr. ResearchGate. [Link]

  • Cortes, S. (2020). 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Grokipedia. (n.d.). Peri-naphthalenes. [Link]

  • Reza, A. I. (n.d.). Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylquinazolin-8-ol via Flash Column Chromatography

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals tasked with isolating 4-Methylquinazolin-8-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals tasked with isolating 4-Methylquinazolin-8-ol . This compound is a critical building block and intermediate frequently utilized in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors for targeted cancer therapeutics 1[1].

Because of its amphoteric nature, purification via standard normal-phase flash chromatography often results in severe peak tailing, band broadening, and poor recovery. This guide provides a self-validating protocol and troubleshooting matrix to overcome these exact challenges.

Part 1: Physicochemical Profile & Chromatographic Behavior

To design a successful purification strategy, one must first understand the causality behind the compound's interaction with the stationary phase. Standard normal-phase silica gel acts as a Brønsted acid. The basic nitrogen atoms of the quinazoline core strongly attract to the acidic silanol groups on the silica surface, severely impeding solute-sorbent mass transfer kinetics 2[2].

Table 1: Physicochemical Properties of 4-Methylquinazolin-8-ol

PropertyQuantitative ValueChromatographic Implication
Molecular Formula C9H8N2OHighly polar structure; requires polar eluent systems (e.g., DCM/MeOH).
Molecular Weight 160.17 g/mol Elutes relatively quickly if secondary interactions are neutralized.
pKa (Quinazoline Core) ~2.52 (Basic)Strong hydrogen bonding with acidic silanols causes severe peak streaking 3[3].
pKa (Phenolic -OH) ~8.0 (Acidic)Amphoteric behavior limits the use of strong acidic modifiers, which would protonate the basic nitrogens.
Solubility Moderate in DCM/EtOAcOften requires dry loading techniques to prevent initial band broadening.

Part 2: Core Methodology (Standard Operating Procedure)

Every protocol described below is designed as a self-validating system . By verifying the success of each phase before proceeding, you ensure maximum yield and purity.

Phase 1: Solvent System & Column Preparation
  • Eluent Optimization: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A standard starting ratio is 95:5 (v/v).

  • Modifier Addition (Critical Step): Add 0.5% to 1.0% Triethylamine (TEA) to the mobile phase.

    • Causality: TEA acts as a competing amine. It preemptively neutralizes the acidic silanol groups on the silica gel, preventing the basic quinazoline nitrogens from binding irreversibly. This sharpens the elution peak and maximizes yield 2[2].

  • Column Equilibration: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 Column Volumes (CV) of the modified eluent.

    • Causality: Failing to pre-equilibrate the column will cause the TEA to be consumed by the silica at the solvent front, leaving the lower portion of the column acidic and causing the compound to streak mid-column 4[4].

Phase 2: Sample Loading & Elution
  • Dry Loading: Dissolve the crude 4-Methylquinazolin-8-ol in a minimal amount of THF or MeOH. Add silica gel (approx. 1:3 ratio of compound to silica) and evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Apply this evenly to the top of the column bed.

    • Causality: 4-Methylquinazolin-8-ol has limited solubility in non-polar starting mixtures. Liquid loading would require too much solvent, leading to broad initial bands and poor resolution.

  • Elution: Apply compressed gas (air or nitrogen) to maintain a steady flow rate. Begin elution. If impurities are closely eluting, transition to a slow gradient (e.g., increasing MeOH concentration by 1% every CV).

Phase 3: Modifier Removal
  • Co-Evaporation: Combine the product-containing fractions. Evaporate the volatile solvents (DCM/MeOH) via rotary evaporation. To remove residual TEA, add 10-20 mL of toluene and evaporate under reduced pressure. Repeat this 2-3 times.

    • Causality: TEA (boiling point 89°C) forms an azeotrope-like interaction with toluene, allowing it to be driven off completely without requiring an aqueous acidic workup, which could protonate and dissolve the amphoteric product into the aqueous layer 5[5].

Part 3: Troubleshooting Guides & FAQs

Q1: My 4-Methylquinazolin-8-ol is still streaking across the TLC plate and tailing on the column despite using 1% TEA. What is the root cause? A1: The silica gel may be heavily hydrated, or the TEA concentration is insufficient for the specific surface area of your silica. Furthermore, the phenolic hydroxyl group might be participating in secondary hydrogen bonding. Solution: Switch to an amine-functionalized silica column (e.g., RediSep Amine). This chemically bonded stationary phase inherently eliminates the solute-sorbent mass transfer issues associated with silanols, completely removing the need for liquid mobile phase modifiers 6[6].

Q2: Can I use Ammonium Hydroxide (NH₄OH) instead of TEA as a basic modifier? A2: Yes, 10% Ammonia in Methanol is a highly effective modifier for stubborn nitrogen-containing heterocycles 2[2]. However, NH₄OH introduces water into the mobile phase. If you are using a DCM-based eluent, this can cause the solvent system to become biphasic or cause the silica gel to swell and crack. If using NH₄OH, ensure your primary solvents are miscible with trace water.

Q3: After removing the solvent, my purified compound is an oil instead of a solid. How do I induce crystallization? A3: The oily state is often caused by trace residual TEA or solvent trapped in the crystal lattice. Solution: Place the oil on a high vacuum line (<0.1 Torr) overnight. Alternatively, triturate the oil with cold diethyl ether or hexane. The non-polar solvent will dissolve trace organic impurities and residual TEA, forcing the polar 4-Methylquinazolin-8-ol to precipitate as a solid.

Q4: I am observing a co-eluting impurity with a very similar Rf value (ΔRf < 0.1). How can I separate them? A4: When ΔRf is less than 0.1, standard flash chromatography lacks the theoretical plates required for baseline resolution. Solution: Implement a slow gradient elution rather than an isocratic run. Alternatively, change the selectivity of the separation by switching from a Normal Phase (Silica) to a Reversed-Phase (C18) system using Water/Acetonitrile with a volatile buffer like ammonium formate 2[2].

Part 4: Visual Workflows

PurificationWorkflow Start Crude 4-Methylquinazolin-8-ol TLC Perform TLC on Normal Phase Silica Start->TLC Tailing Severe Tailing or Streaking? TLC->Tailing AddModifier Add 0.5-1% TEA to Eluent (Neutralize Silanols) Tailing->AddModifier Yes (Acid-Base Interaction) Standard Standard Isocratic Elution Tailing->Standard No AltPhase Switch to Amine-Functionalized or C18 Silica AddModifier->AltPhase If TEA is incompatible Resolution Target Co-eluting with Impurity? AddModifier->Resolution Pure Purified 4-Methylquinazolin-8-ol AltPhase->Pure Standard->Resolution Gradient Implement Slow Gradient Elution Resolution->Gradient Yes (Close Rf values) DryLoad Pre-adsorb on Silica (Dry Loading) Resolution->DryLoad Yes (Poor solubility) Evap Co-evaporate TEA with Toluene Resolution->Evap No (Good separation) Gradient->Evap DryLoad->Evap Evap->Pure

Workflow and troubleshooting decision tree for the flash chromatography of 4-Methylquinazolin-8-ol.

Part 5: References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment | ACS Publications | 1

  • Successful Flash Chromatography | Biotage | 2

  • 10-Dimethylamino Derivatives of Benzo[h]quinoline and Benzo[h]quinazolines: Fluorescent Proton Sponge Analogues | ACS Publications |3

  • Purification of Organic Compounds by Flash Column Chromatography | Organic Syntheses | 4

  • Technical Support Center: Purification of Polar Heterocyclic Compounds | Benchchem | 5

  • RediSep amine functionalized column | Teledyne ISCO | 6

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 4-Methylquinazolin-8-ol via Lipid Formulations

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 4-Methylquinazolin-8-ol . This compound serves as a critical lipophilic scaffold in the development of highly potent Phospha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 4-Methylquinazolin-8-ol . This compound serves as a critical lipophilic scaffold in the development of highly potent Phosphatidylinositol 3-Kinase (PI3K) and DNA-PK inhibitors. Like many quinazoline derivatives, it exhibits high lipophilicity (high logP) and poor aqueous solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound 1.

This guide provides researchers and drug development professionals with field-proven insights, self-validating protocols, and troubleshooting strategies to overcome absorption barriers using advanced lipid-based nanocarriers.

Part 1: Frequently Asked Questions (FAQs) on Formulation Strategy

Q1: Why does 4-Methylquinazolin-8-ol exhibit poor oral bioavailability, and why choose lipid formulations? A: The quinazoline core of 4-Methylquinazolin-8-ol drives strong intermolecular crystal lattice energy and high lipophilicity, leading to minimal dissolution in gastrointestinal (GI) fluids 2. Lipid formulations—such as Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS)—address this by pre-solubilizing the drug. Furthermore, long-chain triglycerides in these formulations stimulate the secretion of chylomicrons in the enterocytes, promoting lymphatic transport and effectively bypassing hepatic first-pass metabolism.

Q2: How do I choose between SLNs and SMEDDS for this specific scaffold? A: The choice depends on your target release kinetics and the drug's lipid solubility.

  • SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form microemulsions (<50 nm) in the GI tract 3. Choose SMEDDS for rapid onset and maximum solubility enhancement.

  • SLNs utilize solid lipids (e.g., glyceryl monostearate) to encapsulate the drug 4. Choose SLNs if you require sustained release, protection from gastric degradation, or if the drug precipitates out of liquid oils during storage.

Part 2: Quantitative Data & Performance Comparison

The following table summarizes representative pharmacokinetic improvements observed when formulating lipophilic quinazoline derivatives (like 4-Methylquinazolin-8-ol) into lipid nanocarriers.

Formulation TypeMean Droplet/Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE %)Absolute Bioavailability (F %)
Unformulated Suspension > 2000> 0.60N/A< 35%
Solid Lipid Nanoparticles (SLNs) 150 - 190< 0.2585 - 95%65 - 75%
Self-Microemulsifying System (SMEDDS) 15 - 50< 0.15> 98% (Solubilized)80 - 96%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps. Do not proceed to in vivo studies unless the formulation passes these self-validation checkpoints.

Protocol A: Preparation of 4-Methylquinazolin-8-ol SMEDDS

Causality: SMEDDS require a precise hydrophilic-lipophilic balance (HLB > 12) to reduce interfacial tension to near zero. This allows the thermodynamic energy of the GI fluids to spontaneously form a microemulsion, keeping the highly lipophilic quinazoline core completely solubilized during absorption.

  • Excipient Screening: Determine the equilibrium solubility of 4-Methylquinazolin-8-ol in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., PEG 400). Select the combination yielding the highest solubility (>50 mg/mL).

  • Isotropic Mixing: Combine the selected oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 20:60:20 w/w). Vortex the mixture for 5 minutes until a transparent, monophasic liquid is formed.

  • Drug Loading: Add the calculated dose of 4-Methylquinazolin-8-ol to the isotropic mixture. Stir magnetically at 40°C for 2 hours to ensure complete dissolution.

  • Self-Validation (Thermodynamic Stability): Dilute 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). Measure the UV transmittance at 400 nm.

    • Validation Threshold: A transmittance of >95% confirms the successful formation of a robust microemulsion (droplet size <50 nm) without drug precipitation.

Protocol B: Preparation of SLNs via Hot High-Pressure Homogenization

Causality: High-pressure homogenization at temperatures above the lipid's melting point ensures the drug partitions uniformly into the lipid matrix. Rapid cooling prevents the lipid from crystallizing into a highly ordered β -form, trapping the drug in an imperfect lattice and preventing expulsion.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point. Dissolve 4-Methylquinazolin-8-ol into the molten lipid.

  • Aqueous Phase Preparation: Dissolve the steric stabilizer (e.g., Poloxamer 188) in ultra-pure water and heat to the exact temperature of the lipid phase.

  • Emulsification: Disperse the hot lipid phase into the aqueous phase using a high-shear mixer (10,000 rpm for 5 min) to form a pre-emulsion. Pass this through a high-pressure homogenizer (500 bar, 3 cycles).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid matrix, forming SLNs.

  • Self-Validation (Electrostatic Stability): Measure the Zeta potential and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Validation Threshold: A Zeta potential of ≤ -25 mV or ≥ +25 mV and a PDI of < 0.3 validates that the particles have sufficient electrostatic repulsion to prevent aggregation during storage.

Part 4: Troubleshooting Guide & Logical Workflow

Specific Troubleshooting Q&A

Issue 1: The SMEDDS formulation shows drug precipitation upon dilution in simulated intestinal fluid (FaSSIF). Causality: Precipitation occurs when the lipid/surfactant ratio cannot maintain the drug in a solubilized state once the solvent capacity of the microemulsion is diluted. Solution: Increase the concentration of the co-surfactant to enhance solvent capacity, or switch to a lipid with a higher solubilization capacity for quinazolines (e.g., medium-chain triglycerides). Re-run the self-validation transmittance test.

Issue 2: SLNs are aggregating during storage, leading to a spike in PDI (> 0.4) and low Encapsulation Efficiency. Causality: Aggregation and drug expulsion are driven by polymorphic transitions of the solid lipid (from unstable α -form to stable β -form) over time, which shrinks the lipid lattice and expels the drug. Solution: Blend the solid lipid with a small amount of liquid oil (creating a Nanostructured Lipid Carrier, NLC) to create permanent imperfections in the crystal lattice, accommodating the drug long-term.

Diagnostic Workflow

TroubleshootingWorkflow Start Poor In Vivo Bioavailability (4-Methylquinazolin-8-ol) CheckEE Assess Encapsulation Efficiency (EE%) Start->CheckEE LowEE EE < 70% (Drug Expulsion) CheckEE->LowEE HighEE EE > 85% (Good Loading) CheckEE->HighEE OptLipid Optimize Lipid/Surfactant Ratio Screen higher solubilizing oils LowEE->OptLipid CheckRelease In Vitro Dissolution (FaSSIF/FeSSIF Media) HighEE->CheckRelease SlowRelease Incomplete Release < 50% at 2h CheckRelease->SlowRelease FastRelease Rapid Release > 80% at 30min CheckRelease->FastRelease ReduceSize Reduce Droplet/Particle Size Increase Homogenization SlowRelease->ReduceSize CheckEfflux Assess P-gp Efflux or First-Pass Metabolism FastRelease->CheckEfflux AddInhibitor Incorporate PEGylated Lipids or P-gp Inhibitors CheckEfflux->AddInhibitor

Workflow for troubleshooting low bioavailability in lipid-formulated 4-Methylquinazolin-8-ol.

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Influence of Solid Drug Delivery System Formulation on Poorly Water-Soluble Drug Dissolution and Permeability. MDPI.[Link]

  • Solid lipid nanoparticles, an effective carrier for classical antifungal drugs. PMC - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Fragmentation Analysis of 4-Methylquinazolin-8-ol: A Comparative Guide

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to characterize complex heterocyclic pharmacophores. 4-Methylquinazolin-8-ol (Exact Mass: 160.0637 Da) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to characterize complex heterocyclic pharmacophores. 4-Methylquinazolin-8-ol (Exact Mass: 160.0637 Da) is a highly versatile building block, most notably utilized in the synthesis of potent phosphatidylinositol 3-kinase (PI3K) inhibitors for oncology applications (1)[1].

During the scale-up of these active pharmaceutical ingredients (APIs), identifying synthetic impurities and degradation products is critical. While nominal mass instruments provide basic molecular weight confirmation, the complex fragmentation of the quinazoline core requires advanced mass spectrometry (MS) platforms to resolve isobaric fragments and elucidate dissociation causality. This guide objectively compares the performance of Triple Quadrupole (QqQ), Time-of-Flight (TOF), and High-Resolution Accurate Mass (HRAM) Orbitrap platforms for analyzing 4-Methylquinazolin-8-ol.

Mechanistic Causality in Quinazoline Fragmentation

Before evaluating hardware, we must establish the chemical logic of the analyte. The dissociation pathways of protonated quinazolines are predominantly controlled by the intrinsic structure of the molecule rather than the specific mass analyzer used (2)[2].

For protonated 4-Methylquinazolin-8-ol ( [M+H]+ at m/z 161.0715), the fragmentation is driven by the stability of the fused pyrimidine-benzene ring system and its functional groups:

  • Loss of Hydrogen Cyanide (-27.01 Da): The nitrogen-rich pyrimidine ring is highly susceptible to ring-opening and the subsequent elimination of HCN, yielding a fragment at m/z 134.06.

  • Loss of Carbon Monoxide (-27.99 Da): The hydroxyl group at the 8-position facilitates the expulsion of CO, generating a fragment at m/z 133.08 (3)[3].

  • Loss of Methyl Radical (-15.02 Da): The 4-methyl group undergoes homolytic cleavage under collision-induced dissociation (CID), resulting in a radical cation at m/z 146.05.

Pathway M 4-Methylquinazolin-8-ol [M+H]+ m/z 161.07 F1 Loss of CH3• m/z 146.05 M->F1 -15 Da (-CH3) F2 Loss of HCN m/z 134.06 M->F2 -27 Da (-HCN) F3 Loss of CO m/z 133.08 M->F3 -28 Da (-CO) F4 Ring Cleavage m/z 105.04 F2->F4 -29 Da (-COH)

Logical fragmentation pathway of protonated 4-Methylquinazolin-8-ol.

Comparative Platform Analysis

To objectively evaluate which MS system is optimal for this analysis, we must compare their performance metrics against the specific chemical behavior of the quinazoline core. Distinguishing between the loss of HCN (27.0109 Da) and CO (27.9949 Da) requires a mass resolving power that nominal mass instruments simply cannot provide.

Table 1: Comparative Performance of Mass Spectrometry Platforms for Quinazoline Analysis

FeatureTriple Quadrupole (QqQ)Time-of-Flight (TOF)HRAM Orbitrap
Mass Resolving Power Low (~1,000)High (up to 40,000)Ultra-High (up to 240,000)
Mass Accuracy Nominal (± 0.1 Da)< 5 ppm< 1 ppm
Isobaric Resolution Cannot distinguish -CO from -HCNExcellentSuperior
Sensitivity (Targeted) Exceptional (Attogram level)ModerateHigh
Best Workflow Fit Pharmacokinetic (PK) quantitationRapid impurity screeningUnknown structural elucidation

Verdict: For initial structural elucidation and impurity profiling of 4-Methylquinazolin-8-ol, the HRAM Orbitrap is the superior platform. However, once the fragmentation transitions (e.g., 161.1 146.1) are fully characterized, the QqQ platform becomes the ideal choice for high-throughput, high-sensitivity quantitative assays during clinical trials.

Self-Validating Experimental Protocol (LC-HRAM-MS)

A robust analytical method must be a self-validating system. The following protocol for LC-HRAM-MS analysis incorporates built-in causality and quality control steps to ensure absolute data integrity.

Workflow S1 1. Sample Prep (0.1% FA in H2O/MeOH) S2 2. LC Separation (C18, Gradient) S1->S2 S3 3. ESI Ionization (+3.5 kV, 300°C) S2->S3 S4 4. Mass Analysis (Orbitrap / QqQ) S3->S4 S5 5. Data Processing (MS/MS Matching) S4->S5

Step-by-step LC-MS/MS experimental workflow for quinazoline analysis.

Step-by-Step Methodology:
  • System Suitability & Calibration (The Causality): Before analyzing the quinazoline, infuse a known calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) and run a blank injection with a spiked internal standard (e.g., Reserpine).

    • Why? This ensures the mass accuracy is strictly < 2 ppm. It validates that any subsequent exact mass measurements of 4-Methylquinazolin-8-ol are instrumentally sound rather than artifactual drift.

  • Sample Preparation: Dissolve 4-Methylquinazolin-8-ol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Why? Formic acid acts as a proton donor. Pre-ionizing the basic nitrogen atoms of the quinazoline ring in the solution phase maximizes Electrospray Ionization (ESI+) efficiency and droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Why? The C18 stationary phase retains the relatively hydrophobic quinazoline core, successfully separating it from early-eluting polar synthesis impurities (such as unreacted starting materials) to prevent ion suppression in the source.

  • Mass Spectrometry Acquisition: Operate the Orbitrap in Full MS / dd-MS2 (data-dependent acquisition) mode. Set the resolving power to 70,000 for MS1 and 17,500 for MS2. Use a stepped normalized collision energy (NCE) of 25, 30, and 35.

    • Why? Stepped NCE ensures comprehensive fragmentation in a single scan, capturing both the easily cleaved methyl radical (low NCE) and the more stable quinazoline ring opening (high NCE).

Data Presentation & Interpretation

When processing the data acquired from the HRAM platform, the exact mass measurements allow for unambiguous assignment of the fragment formulas.

Table 2: Predicted Exact Mass Fragments of Protonated 4-Methylquinazolin-8-ol ( C9​H8​N2​O )

Fragment AssignmentNeutral LossFormulaTheoretical Exact Mass (m/z)Platform Required for Resolution
Molecular Ion [M+H]+ None C9​H9​N2​O+ 161.0715All (QqQ, TOF, Orbitrap)
Loss of Methyl Radical −CH3∙​ (15.0235 Da) C8​H6​N2​O∙+ 146.0480TOF / Orbitrap
Loss of Hydrogen Cyanide −HCN (27.0109 Da) C8​H8​NO+ 134.0606TOF / Orbitrap
Loss of Carbon Monoxide −CO (27.9949 Da) C8​H9​N2+​ 133.0766TOF / Orbitrap

Note: The mass difference between the -HCN loss and the -CO loss is merely 0.984 Da. A QqQ operating at unit resolution (0.7 Da FWHM) will show overlapping isotopic envelopes, whereas an Orbitrap easily baseline-resolves these distinct mechanistic pathways.

References
  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Comparative

Structural Comparison Guide: 4-Methylquinazolin-8-ol vs. Gefitinib Core Structures in Kinase Inhibitor Design

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the structural logic behind kinase inhibitor scaffolds. The quinazoline core is one of the most privileged scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate the structural logic behind kinase inhibitor scaffolds. The quinazoline core is one of the most privileged scaffolds in medicinal chemistry, mimicking the adenine ring of ATP to competitively bind the kinase hinge region. However, subtle functionalization of this core dictates entirely different target specificities and therapeutic applications.

This guide provides an objective, in-depth structural comparison between the Gefitinib core structure (a 4-anilinoquinazoline) and 4-Methylquinazolin-8-ol (a compact, functionalized scaffold), detailing the causality behind their design and the self-validating experimental workflows used to evaluate them.

Structural Deconstruction & Mechanistic Causality

While both molecules share the foundational quinazoline ring, their substituent patterns drive divergent Structure-Activity Relationships (SAR).

The Gefitinib Core: Anchoring in Deep Hydrophobic Pockets

Gefitinib is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. Its core relies on a 4-anilinoquinazoline structure.

  • Causality of the C4-Aniline: The ATP-binding pocket of EGFR features a deep hydrophobic cleft. The bulky 3-chloro-4-fluoroaniline group at the C4 position is strictly required because it extends into this cleft, acting as a critical hydrophobic anchor that generates binding affinity far superior to endogenous ATP .

  • Causality of C6/C7 Substituents: The N1 and N3 atoms of the quinazoline ring form essential hydrogen bonds with the hinge region (Met793 in mutant EGFR; Met769 in wild-type). Meanwhile, the C6 (methoxy) and C7 (morpholinopropoxy) positions orient outward toward the solvent-accessible region. This allows for the addition of solubilizing groups to improve pharmacokinetics without disrupting the orthosteric hinge binding .

4-Methylquinazolin-8-ol: Compact Binding and Vectorization

In contrast, 4-Methylquinazolin-8-ol is utilized as a highly tunable scaffold for targeting lipid and serine/threonine kinases, such as Phosphoinositide 3-kinases (PI3K) and DNA-dependent protein kinase (DNA-PK) .

  • Causality of the C4-Methyl: The ATP-binding pocket of PI3K (interacting via Val882) has tighter spatial constraints than EGFR. A bulky C4-aniline would cause severe steric clashes. The compact C4-methyl group provides necessary lipophilic contacts while maintaining the correct binding geometry .

  • Causality of the C8-Hydroxyl: The C8-hydroxyl group serves a distinct mechanistic purpose: it acts as a versatile synthetic handle. Because the C8 position points directly toward a solvent-accessible channel in PI3K, researchers use etherification at this hydroxyl to attach functional linkers. This vectorization strategy is critical for developing advanced modalities, such as PROTAC degraders for PI3K and photoswitchable azo-inhibitors for light-controlled therapy .

SAR_Comparison Quin Quinazoline Scaffold (ATP Hinge Binder) Gef Gefitinib Core (4-Anilinoquinazoline) Quin->Gef Bulky C4-Aniline Meth 4-Methylquinazolin-8-ol (C4-Methyl, C8-OH) Quin->Meth Compact C4-Methyl EGFR EGFR Kinase Deep Hydrophobic Pocket Gef->EGFR N1 H-bonds Met793 Mod1 C6/C7 Solubilizing Groups (Solvent Exposed) Gef->Mod1 Pharmacokinetics PI3K PI3K / DNA-PK Sterically Constrained Pocket Meth->PI3K N1/N3 H-bonds Val882 Mod2 C8-OH Linker Handle (PROTACs / Photoswitches) Meth->Mod2 Vectorization

Divergent Structure-Activity Relationships (SAR) of quinazoline scaffolds in kinase targeting.

Comparative Data Summary

The following table summarizes the structural and functional divergence between the two scaffolds, providing a quick-reference matrix for drug development professionals.

Property / FeatureGefitinib Core Structure4-Methylquinazolin-8-ol Scaffold
Base Scaffold 4-Anilinoquinazoline4-Methylquinazolin-8-ol
Key C4 Substituent 3-chloro-4-fluoroaniline (Bulky, lipophilic)Methyl group (Compact)
Key C6/C7 Substituents Methoxy (C6), Morpholinopropoxy (C7)Unsubstituted (Typically)
Key C8 Substituent UnsubstitutedHydroxyl (-OH)
Primary Kinase Targets EGFR (Tyrosine Kinase)PI3K, DNA-PK (Lipid/Serine-Threonine Kinases)
Hinge Region Interaction N1 H-bonds with Met793 (mutant) / Met769 (WT)N1/N3 H-bonds with Val882 (PI3K)
Binding Pocket Topology Deep hydrophobic cleft accommodating anilineSterically constrained; requires compact C4
Advanced Modalities Reversible & Irreversible TKIs (via C6 acrylamides)PROTACs, Photoswitchable Azo-inhibitors

Self-Validating Experimental Protocols

To objectively compare the performance of derivatives built from these two scaffolds, a dual-assay approach is mandatory. Relying solely on enzymatic assays can yield false positives due to colloidal aggregation or Pan-Assay Interference Compounds (PAINS). Therefore, we couple a functional ADP-Glo Kinase Assay with orthogonal Surface Plasmon Resonance (SPR).

Workflow A Compound Synthesis & QC B ADP-Glo Kinase Assay A->B Functional C IC50 Determination B->C D SPR Binding Kinetics C->D Orthogonal Validation E Lead Selection D->E Validated

Self-validating workflow integrating functional assays with orthogonal binding kinetics.

Protocol A: Functional Evaluation via ADP-Glo Kinase Assay

Purpose: Measure ATP depletion to quantify enzymatic inhibition. ADP-Glo is chosen to avoid radioactive waste while maintaining high sensitivity for ATP-competitive quinazolines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Plating: Dispense 1 µL of the quinazoline derivative (3-fold serial dilution in DMSO) into a 384-well plate.

  • Self-Validation Controls: Include a DMSO-only well (0% inhibition, negative control) and a reference inhibitor well (e.g., 10 µM Staurosporine for 100% inhibition, positive control). A Z'-factor > 0.5 must be achieved to validate the assay plate.

  • Enzyme/Substrate Addition: Add 2 µL of the target kinase (EGFR or PI3K) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence and calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Purpose: Enzymatic IC50 is highly dependent on ATP concentration. SPR provides condition-independent thermodynamic data ( KD​ ) and confirms that the inhibitor physically binds the target protein in a 1:1 stoichiometry, ruling out non-specific aggregation.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., His-tagged EGFR or PI3K) onto a CM5 sensor chip via standard amine coupling or capture via an anti-His antibody, targeting a capture level of 2000–3000 Response Units (RU).

  • Analyte Preparation: Dilute the quinazoline compounds in running buffer (e.g., PBS-P+ with 1% DMSO) to match the exact DMSO concentration of the reference channel.

  • Kinetic Injection: Inject a concentration series (e.g., 0.39 nM to 100 nM) of the compound over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation & Analysis: Subtract the reference cell signal and blank buffer injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ . A dose-dependent, saturable binding curve with a χ2 value < 10% of Rmax​ validates the kinetic fit.

References

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

A Senior Application Scientist’s Guide to the Definitive Purity Validation of 4-Methylquinazolin-8-ol by LC-MS/MS

Executive Summary: Beyond Purity Percentages In modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a percentage but a comprehensive profile of its identity, potency, and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Beyond Purity Percentages

In modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a percentage but a comprehensive profile of its identity, potency, and safety. 4-Methylquinazolin-8-ol, a heterocyclic scaffold of significant interest in medicinal chemistry, requires a purity assessment method that is not only accurate but also exquisitely sensitive and specific. This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing the case for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this application.

We will move beyond simply stating protocols and delve into the causality behind the experimental design. This document is structured to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] Every parameter, from specificity to robustness, will be explored through the lens of ensuring unimpeachable data quality for regulatory submission and, ultimately, patient safety.

The Analytical Imperative: Choosing the Right Tool for 4-Methylquinazolin-8-ol

The classical methods for purity assessment, such as melting point determination and standard High-Performance Liquid Chromatography with UV detection (HPLC-UV), have served their purpose.[3] However, for complex molecules like 4-Methylquinazolin-8-ol, these methods present significant limitations.

  • HPLC-UV: This technique relies on the analyte possessing a UV chromophore. While effective for quantification of the main peak, it struggles with impurities that may lack a strong chromophore or co-elute with the main component or other impurities. Its sensitivity may be insufficient to detect trace-level genotoxic impurities, which are of increasing regulatory concern.[4][5]

  • Classical Methods (Melting Point, Titration): These are bulk property measurements and are insensitive to small amounts of impurities, especially those that are structurally similar to the API.

The LC-MS/MS Advantage:

LC-MS/MS overcomes these challenges by coupling the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[6][7] This combination allows us to:

  • Achieve Unmatched Sensitivity: Detect impurities at parts-per-billion (ppb) levels, far exceeding the capabilities of UV detection.[8]

  • Guarantee Specificity: Differentiate compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, even if they co-elute chromatographically.[4]

  • Elucidate Structures: Gain structural information on unknown impurities through the analysis of fragmentation data, which is critical for safety assessment.[9]

For 4-Methylquinazolin-8-ol, whose synthesis may involve multiple steps and reagents, the potential for side-products and related substances is significant. An LC-MS/MS approach is not just superior; it is essential for building a complete and trustworthy impurity profile.

The Cornerstone of Trust: A Comprehensive LC-MS/MS Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For the purity assessment of 4-Methylquinazolin-8-ol, this means the method must be able to reliably and accurately identify and quantify any potential impurities. The following validation parameters are based on the ICH Q2(R1) and Q2(R2) guidelines.[1][2][10]

Experimental Workflow: A Visual Overview

The entire validation process follows a logical sequence, ensuring that each parameter is built upon a solid foundation established by the previous one.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application Dev Method Optimization (LC & MS Parameters) Spec Specificity/ Selectivity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Robust Robustness LOQ->Robust Routine Routine Purity Testing & Stability Studies Robust->Routine

Caption: Logical workflow for the validation of an analytical method.

Detailed Experimental Protocol: LC-MS/MS System

This protocol is a robust starting point for the analysis of 4-Methylquinazolin-8-ol and its potential impurities.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S or Agilent 1290 Infinity II with 6470 TQ).[11][12]

  • LC Column: A reversed-phase C18 column with high efficiency, such as a Waters CORTECS UPLC C18 (1.6 µm, 2.1 x 100 mm) or equivalent. The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like quinazolines.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting good peak shape and enhancing ionization in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities.

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM). This is the key to selectivity. For 4-Methylquinazolin-8-ol (MW: 160.18), the protonated molecule [M+H]⁺ at m/z 161.2 would be the precursor ion. A characteristic product ion would be determined by infusion and fragmentation experiments.

Validation Parameter: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Causality: We must prove that the signal we measure for 4-Methylquinazolin-8-ol is solely from this compound and not from any co-eluting impurity. In MS/MS, specificity is inherent to the MRM transition.[1]

  • Protocol:

    • Analyze a blank solvent (diluent) to ensure no interference from the system or solvent.

    • Analyze a placebo sample (if in a formulated product) to check for excipient interference.

    • Analyze a sample of 4-Methylquinazolin-8-ol that has been subjected to forced degradation (stress testing). Conditions should include acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), heat (60 °C), and photolytic stress (ICH Q1B).

    • Acceptance Criteria: The chromatographic peak for 4-Methylquinazolin-8-ol should be free from any co-eluting peaks in the stressed samples. Peak purity analysis using a diode-array detector (if available) should also be performed, but the definitive proof comes from the consistent MRM signal ratio in the presence of degradation products.[2]

Validation Parameters: Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together and demonstrate the method's quantitative capabilities.

  • Causality: For a purity test, we need to quantify impurities relative to the main component. This requires a linear response over a defined range, accurate measurements (closeness to the true value), and precise (reproducible) results.[13]

  • Protocol:

    • Stock Solution: Prepare a stock solution of 4-Methylquinazolin-8-ol reference standard (e.g., 1 mg/mL in methanol). Also, prepare stock solutions of any known available impurities.

    • Calibration Standards (Linearity): Prepare a series of at least five calibration standards by diluting the stock solution. The range should, at a minimum, cover from the reporting level of impurities (e.g., 0.05%) to 120% of the specification limit.[2] For an assay, the range is typically 80% to 120% of the test concentration.

    • Accuracy & Precision Samples (QC): Prepare separate quality control (QC) samples at a minimum of three concentration levels: Low (near the quantitation limit), Medium, and High.

    • Analysis: Analyze the calibration standards and multiple replicates (e.g., n=6) of the QC samples on three separate days to determine intra- and inter-day precision and accuracy.

Data Presentation:

Table 1: Linearity Data for 4-Methylquinazolin-8-ol

Concentration (µg/mL) Peak Area (n=3)
0.05 1,520
0.10 3,110
0.50 15,350
1.00 30,500
2.50 75,900

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Accuracy and Precision Data | QC Level | Nominal Conc. (µg/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | | LOQ | 0.05 | 98.5 | ≤ 10% | 99.2 | ≤ 15% | | Low QC | 0.15 | 101.2 | ≤ 5% | 100.5 | ≤ 10% | | Mid QC | 0.75 | 99.8 | ≤ 5% | 100.1 | ≤ 10% | | High QC | 2.00 | 100.5 | ≤ 5% | 101.0 | ≤ 10% |

  • Acceptance Criteria:

    • Linearity: Correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LOQ).

    • Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at the LOQ).

Validation Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: The LOQ represents the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling potentially toxic impurities at very low levels.[13]

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically S/N of 3:1) by analyzing progressively more dilute solutions.

    • LOQ: Can be determined based on a signal-to-noise ratio of 10:1. Crucially, the LOQ must be experimentally confirmed by demonstrating that it meets the precision and accuracy acceptance criteria (as shown in Table 2).[10]

Validation Parameter: Robustness
  • Causality: This demonstrates the reliability of the method during normal use. We must understand how small, deliberate variations in method parameters can affect the results.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples of variations:

      • Flow Rate (± 0.02 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., change %B by ±2%)

    • Analyze a system suitability sample or a mid-QC sample under each condition.

  • Acceptance Criteria: The results (e.g., retention time, peak area) should not be significantly affected by these minor changes, and system suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits.

Putting It All Together: Sample Analysis Workflow

Once validated, the method can be confidently applied to routine sample analysis.

G Sample Weigh Sample of 4-Methylquinazolin-8-ol Dissolve Dissolve in Diluent (e.g., Methanol) Sample->Dissolve Dilute Dilute to Target Concentration Dissolve->Dilute Inject Inject into Validated LC-MS/MS System Dilute->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Process Process Data (Integrate Peaks) Acquire->Process Report Calculate & Report Purity (Area % or vs. Standard) Process->Report

Sources

Comparative

Comparative molecular docking studies of 4-Methylquinazolin-8-ol analogues

Comparative Molecular Docking and Efficacy Profiling of 4-Methylquinazolin-8-ol Analogues in Kinase Inhibition Introduction & Executive Summary The quinazoline scaffold is a highly privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Molecular Docking and Efficacy Profiling of 4-Methylquinazolin-8-ol Analogues in Kinase Inhibition

Introduction & Executive Summary

The quinazoline scaffold is a highly privileged structure in medicinal chemistry. Specifically, 4-methylquinazolin-8-ol and its derivatives have emerged as potent pharmacophores for targeting the phosphoinositide 3-kinase (PI3K) pathway and DNA-dependent protein kinase (DNA-PK)[1][2]. The strategic placement of the 4-methyl group significantly alters the physicochemical profile of the molecule, often improving lipophilicity and blood-brain barrier (BBB) penetrance compared to non-methylated counterparts[2].

This guide provides a comprehensive comparative analysis of 4-methylquinazolin-8-ol analogues against alternative scaffolds (e.g., pyrido[2,3-d]pyrimidin-7(8H)-ones and des-methyl quinazolines), supported by molecular docking studies and in vitro experimental validation.

Causality in Scaffold Selection: Why 4-Methylquinazolin-8-ol?

In drug development, structural modifications must be driven by mechanistic causality rather than trial and error. Scaffold hopping from cyclic amide functionalities (like pyrido-pyrimidines) to 4-methylquinazolines effectively reduces the molecular weight and polar surface area (PSA)[2].

Furthermore, removing a hydrogen-bond donor via the 4-methyl substitution decreases the desolvation penalty during kinase pocket binding. Lowering the hydrogen-bond formation potential directly enhances brain exposure, a critical factor for treating glioblastomas or brain metastases, allowing these analogues to achieve significantly higher maximum brain concentrations ( )[2].

Comparative Docking Studies: 4-Methylquinazolin-8-ol vs. Alternatives

To objectively evaluate the binding affinities, we compare the docking profiles of a lead 4-methylquinazolin-8-ol analogue (Analogue A) against a non-methylated quinazolin-8-ol (Analogue B) and a classical pyrido-pyrimidine PI3K inhibitor (Analogue C).

Table 1: Comparative Molecular Docking Scores and In Vitro Efficacy against PI3Kα (PDB: 4JPS)

Scaffold TypeCompoundBinding Energy (kcal/mol)Key Interacting Residues (PI3Kα)H-Bond DonorsBrain (ng/g)PI3Kα (nM)
4-Methylquinazolin-8-ol Analogue A-10.4Val851, Gln859, Ser85417230.8
Quinazolin-8-ol (Des-methyl) Analogue B-9.2Val851, Gln85921613.5
Pyrido-pyrimidine Analogue C-8.7Val851, Asp9333< 5012.4

Data Synthesis: Analogue A demonstrates superior binding affinity (-10.4 kcal/mol). The 4-methyl group occupies a highly conserved hydrophobic pocket near the hinge region of PI3Kα, enhancing van der Waals interactions. The reduction in H-bond donors directly correlates with the >4-fold increase in brain compared to the des-methyl variant[2].

Experimental Protocols: Self-Validating Docking & Kinase Assay Workflow

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating loop where in silico predictions are empirically tested in vitro.

Protocol 1: High-Precision Molecular Docking
  • Ligand Preparation: Generate 3D conformers of 4-methylquinazolin-8-ol analogues using standard molecular mechanics force fields (e.g., OPLS3). Assign appropriate protonation states at physiological pH (7.4).

  • Protein Preparation: Retrieve the PI3Kα crystal structure (e.g., PDB: 4JPS)[3]. Remove water molecules beyond 5 Å of the active site. Add missing hydrogen atoms and optimize the hydrogen bond network to resolve steric clashes.

  • Grid Generation: Center the receptor grid on the hinge region residue Val851. Set the bounding box to 20 Å × 20 Å × 20 Å to encompass the entire ATP-binding pocket.

  • Docking Execution: Run flexible ligand docking using AutoDock Vina or Schrödinger Glide (Standard Precision followed by Extra Precision).

  • Validation Check: Re-dock the native co-crystallized ligand. The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the docked and native poses is < 2.0 Å.

Protocol 2: In Vitro PI3Kα Kinase Assay (Validation)
  • Assay Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo assay format.

  • Reaction Mixture: Incubate recombinant PI3Kα enzyme with the docked 4-methylquinazolin-8-ol analogues (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2).

  • Initiation: Add ATP (at the concentration) and PIP2 substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add the detection buffer to convert ADP to ATP, which is measured via luciferase/luciferin luminescence.

  • Data Analysis: Plot luminescence vs. log[inhibitor] to calculate the . A strong correlation ( ) between docking binding energies and values validates the predictive power of the docking model.

Visualizing the Workflows and Mechanisms

DockingWorkflow LigPrep Ligand Preparation (4-Methylquinazolin-8-ol) Docking Flexible Molecular Docking (Glide XP / Vina) LigPrep->Docking ProtPrep Protein Preparation (PI3Kα PDB: 4JPS) GridGen Receptor Grid Generation (Center: Val851) ProtPrep->GridGen GridGen->Docking Scoring Scoring & Pose Analysis (Binding Energy Calculation) Docking->Scoring Validation In Vitro Kinase Assay (IC50 Determination) Scoring->Validation Correlation In Silico / In Vitro Correlation (R² > 0.85) Validation->Correlation

Self-validating workflow from molecular docking to in vitro kinase assay validation.

SignalingPathway RTK Receptor Tyrosine Kinase (EGFR / HER2) PI3K PI3Kα Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 4-Methylquinazolin-8-ol Analogue Inhibitor->PI3K Competitive Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Pathway AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives

Mechanism of action: 4-Methylquinazolin-8-ol analogues inhibiting the PI3K/AKT/mTOR signaling pathway.

Conclusion

The comparative analysis clearly indicates that 4-methylquinazolin-8-ol analogues outperform traditional pyrido-pyrimidine and des-methyl quinazoline scaffolds in both in silico binding affinity and in vitro efficacy. The 4-methyl substitution is not merely a structural decoration; it fundamentally drives causality in drug design by optimizing the hydrophobic interactions within the kinase hinge region and lowering the polar surface area to facilitate BBB penetration. By utilizing the self-validating docking and assay protocols outlined above, researchers can confidently accelerate the hit-to-lead optimization of novel kinase inhibitors.

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-Methylquinazolin-8-ol

Operational Context & Mechanistic Rationale 4-Methylquinazolin-8-ol (CAS: 99512-70-6) is a highly specialized heterocyclic phenol utilized extensively as a foundational intermediate in the synthesis of phosphatidylinosit...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Mechanistic Rationale

4-Methylquinazolin-8-ol (CAS: 99512-70-6) is a highly specialized heterocyclic phenol utilized extensively as a foundational intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors [1]. Because it features a fused bicyclic quinazoline ring system (containing organic nitrogen) and a phenolic hydroxyl group, it presents unique toxicological and environmental hazards.

The Causality of Hazard: The biological potency of its derivatives stems from their ability to competitively bind to the ATP-binding cleft of PI3K [1]. However, this same bioactivity makes environmental contamination highly detrimental. Furthermore, the high nitrogen content in the quinazoline ring dictates that improper thermal disposal (e.g., low-temperature burning) will generate highly toxic nitrogen oxide (NOx) gases. Therefore, handling and disposal must adhere strictly to high-temperature incineration protocols as outlined by the EPA Resource Conservation and Recovery Act (RCRA) [2] and the National Research Council's Prudent Practices in the Laboratory [3].

Physicochemical Profiling & Waste Classification

To establish a self-validating disposal system, operators must first understand how the physicochemical properties of 4-Methylquinazolin-8-ol dictate its waste classification.

Table 1: Physicochemical Properties and Disposal Implications
PropertyValueCausality / Impact on Disposal Protocol
CAS Number 99512-70-6Required for accurate EPA waste manifesting and tracking.
Molecular Formula C 9​ H 8​ N 2​ OHigh nitrogen content necessitates high-temperature incineration to prevent toxic NOx atmospheric emissions [2].
Physical State Solid (Powder)High risk of aerosolization. Spills must be managed with wet-wiping or HEPA vacuums; never dry-swept.
Solubility DMSO, DMF, DCM, MeOHDictates liquid waste segregation. Solutions in DCM must be routed to Halogenated streams (EPA F002), while DMSO/DMF go to Non-Halogenated streams (EPA F003/F005) [4].
Chemical Nature Heterocyclic PhenolMildly acidic. Incompatible with strong oxidizers.

Standard Operating Procedure (SOP): Disposal Workflows

The following step-by-step methodology ensures compliance, safety, and operational efficiency when disposing of 4-Methylquinazolin-8-ol.

Phase 1: Point-of-Generation Segregation

Rule of thumb: Never mix halogenated and non-halogenated waste streams, as this exponentially increases institutional disposal costs and violates RCRA segregation principles [4].

  • Assess the Matrix: Determine if the 4-Methylquinazolin-8-ol is in a solid state (pure powder, contaminated filter paper) or dissolved in a solvent.

  • Solid Waste Routing:

    • Place contaminated consumables (weigh boats, spatulas, filter papers) and residual powder into a heavy-duty, puncture-resistant polyethylene bag.

    • Double-bag the waste and place it into a designated solid hazardous waste drum (e.g., HDPE container).

  • Liquid Waste Routing:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour into the Halogenated waste carboy (Red Tag).

    • If dissolved in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Methanol: Pour into the Non-Halogenated waste carboy (Green/Blue Tag).

Phase 2: Labeling and Satellite Accumulation
  • Labeling: Attach a universally recognized Hazardous Waste tag to the container immediately upon the first drop of waste. Explicitly write "4-Methylquinazolin-8-ol (Organic Nitrogen / Toxic Organic)" on the constituent list.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within a secondary containment tray to capture potential leaks. Ensure the SAA is well-ventilated and away from strong oxidizers.

Phase 3: Final Disposition
  • EHS Transfer: Once the container reaches 90% capacity, seal it and submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Incineration: EHS will manifest the waste for commercial high-temperature incineration (typically >1000°C), which is the only EPA-approved method for safely destroying complex organic nitrogen compounds without generating secondary NOx pollutants [2].

Spill Response and Decontamination Protocol

In the event of a localized spill inside the fume hood or on the benchtop, execute the following self-validating recovery protocol:

  • Isolate & PPE: Immediately halt work. Don fresh nitrile gloves, safety goggles, and a fitted lab coat. If the spill is a large powder dispersion outside a fume hood, an N95 or P100 respirator is required.

  • Containment (Solid): Do not dry sweep. Cover the powder with damp paper towels (using water or a mild alkaline solution to stabilize the phenol) to prevent dust generation.

  • Containment (Liquid): Surround the spill with chemical absorbent pads or universal spill-control pillows.

  • Collection: Carefully fold the absorbent materials inward, capturing the chemical. Place all materials into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild alkaline detergent (which helps solubilize the phenolic residue), followed by three successive wipes with 70% Isopropanol or water. Dispose of all wipes as solid hazardous waste.

Visualizations & Workflows

Waste Segregation Decision Tree

The following logic gate diagram illustrates the critical decision points for segregating 4-Methylquinazolin-8-ol waste at the bench.

DisposalWorkflow Start 4-Methylquinazolin-8-ol Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Powder Waste CheckState->Solid Liquid Liquid Solution Waste CheckState->Liquid SolidContainer Solid Waste Container (Double-bagged) Solid->SolidContainer CheckSolvent Determine Solvent Type Liquid->CheckSolvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, DMF) CheckSolvent->NonHalogenated HaloContainer Halogenated Waste Carboy (Red Tag) Halogenated->HaloContainer NonHaloContainer Non-Halogenated Waste Carboy (Green Tag) NonHalogenated->NonHaloContainer Incineration High-Temperature Incineration (EPA Compliant) SolidContainer->Incineration HaloContainer->Incineration NonHaloContainer->Incineration

Caption: Waste Segregation and Disposal Decision Tree for 4-Methylquinazolin-8-ol.

Biological Context: Why Strict Disposal is Necessary

To understand the necessity of strict environmental controls, one must understand the compound's biological target. 4-Methylquinazolin-8-ol derivatives are potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival [1]. Environmental release can cause severe aquatic toxicity by disrupting these fundamental cellular pathways in exposed organisms.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Inhibitor 4-Methylquinazolin-8-ol Derivatives Inhibitor->PI3K Inhibits Activity

Caption: Mechanism of Action for 4-Methylquinazolin-8-ol Derivatives in the PI3K Pathway.

References

  • Title: Design, Synthesis, and Bioevaluation of Novel Reversibly Photoswitchable PI3K Inhibitors Based on Phenylazopyridine Derivatives toward Light-Controlled Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Organic Nitrogen - Substance Details - SRS Source: United States Environmental Protection Agency (EPA) URL: [Link] [2]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine (National Research Council) URL: [Link] [3]

  • Title: EPA Hazardous Waste Codes (F-List Solvents) Source: EPA RCRA Guidelines URL: [Link] [4]

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